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  • Product: 2-Chloro-7-methylquinazolin-4(3H)-one
  • CAS: 62484-41-7

Core Science & Biosynthesis

Foundational

2-Chloro-7-methylquinazolin-4(3H)-one CAS number and molecular weight

The following technical guide is structured as an advanced monograph for research professionals. [1] Executive Summary & Chemical Identity 2-Chloro-7-methylquinazolin-4(3H)-one is a specialized heterocyclic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research professionals.

[1]

Executive Summary & Chemical Identity

2-Chloro-7-methylquinazolin-4(3H)-one is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive quinazoline derivatives.[1] As a "privileged scaffold" in medicinal chemistry, its core structure—a fused benzene and pyrimidine ring—serves as a template for designing inhibitors of various protein kinases (e.g., EGFR, VEGFR) and dihydrofolate reductase (DHFR).

The compound is characterized by a reactive chlorine atom at the C2 position, which acts as an electrophilic handle for nucleophilic aromatic substitution (


), allowing for the rapid generation of diverse chemical libraries.
Chemical Data Table
PropertySpecification
Chemical Name 2-Chloro-7-methylquinazolin-4(3H)-one
CAS Number 62484-41-7
Molecular Weight 194.62 g/mol
Molecular Formula

SMILES Cc1ccc2c(c1)nc(Cl)[nH]c2=O
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Melting Point >230 °C (decomposition typical)

Synthetic Pathway & Production Logic

The synthesis of 2-chloro-7-methylquinazolin-4(3H)-one requires a regioselective approach to ensure the chlorine atom at C2 is preserved while establishing the lactam functionality at C4.[1] The most robust industrial route begins with 2-amino-4-methylbenzoic acid (4-methylanthranilic acid).[1]

Reaction Workflow
  • Cyclization: Condensation of 2-amino-4-methylbenzoic acid with urea or potassium cyanate yields the 7-methylquinazoline-2,4(1H,3H)-dione.[1]

  • Chlorination: Treatment with phosphorus oxychloride (

    
    ) converts the dione into the highly reactive 2,4-dichloro-7-methylquinazoline.[1]
    
  • Selective Hydrolysis: Controlled hydrolysis exploits the differential electrophilicity of the C2 and C4 positions.[1] The C4 position is generally more reactive towards nucleophilic attack by hydroxide ions, leading to the formation of the C4-carbonyl (lactam) while retaining the C2-chloro substituent.[1]

SynthesisPathway Start 2-Amino-4-methylbenzoic Acid (CAS 2305-36-4) Dione 7-Methylquinazoline- 2,4(1H,3H)-dione Start->Dione Urea, 160°C Cyclization Dichloro 2,4-Dichloro- 7-methylquinazoline Dione->Dichloro POCl3, Reflux Chlorination Target 2-Chloro-7-methyl- quinazolin-4(3H)-one (Target) Dichloro->Target Dilute NaOH Selective Hydrolysis (C4)

Figure 1: Synthetic route from anthranilic acid precursor to the target 2-chloro intermediate.[1][2]

Reactivity Profile & Mechanism

The utility of 2-chloro-7-methylquinazolin-4(3H)-one lies in the C2-chlorine atom .[1] In the quinazolinone system, the C2 position is electrophilic, similar to an imidoyl chloride, but modulated by the adjacent lactam nitrogen.

Mechanistic Insight: Displacement

Nucleophiles (amines, thiols, alkoxides) attack the C2 carbon, forming a tetrahedral intermediate. The re-aromatization is driven by the expulsion of the chloride leaving group.[1] This reaction is sensitive to steric hindrance; the 7-methyl group is distal enough not to interfere significantly with C2 substitution, but it does exert a weak electron-donating inductive effect (


), which slightly deactivates the ring compared to unsubstituted analogs.

SNArMechanism Substrate 2-Chloro-7-methyl- quinazolinone Intermediate Tetrahedral Intermediate Substrate->Intermediate Attack at C2 Nu Nucleophile (R-NH2, R-SH) Nu->Intermediate Product 2-Substituted Quinazolinone Intermediate->Product Elimination of Cl- Leaving HCl Intermediate->Leaving

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (


) at the C2 position.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-7-methylquinazolin-4(3H)-one

Note: All steps must be performed in a fume hood due to the generation of toxic gases (


, 

vapors).[1]
  • Dione Formation:

    • Mix 2-amino-4-methylbenzoic acid (15.1 g, 0.1 mol) and urea (30.0 g, 0.5 mol).

    • Heat the mixture to 160°C in an open vessel. The mixture will melt and resolidify.[1]

    • Continue heating for 2 hours. Cool, triturate with water, filter, and dry to obtain the dione.

  • Chlorination:

    • Suspend the dione (10 g) in

      
        (50 mL). Add 
      
      
      
      -diethylaniline
      (5 mL) as a catalyst.
    • Reflux for 4–6 hours until the solution becomes clear.

    • Distill off excess

      
       under reduced pressure.[1]
      
    • Pour the residue onto crushed ice (Caution: Exothermic) to precipitate 2,4-dichloro-7-methylquinazoline .[1] Filter and dry.[1][3]

  • Selective Hydrolysis:

    • Dissolve the dichloro intermediate in a mixture of THF and water (1:1).[1]

    • Add 1N NaOH dropwise at 0°C until pH ~10.

    • Stir at room temperature for 1 hour. Monitor by TLC (C4 hydrolyzes faster than C2).[1]

    • Acidify with dilute acetic acid to precipitate the target 2-chloro-7-methylquinazolin-4(3H)-one .[1] Recrystallize from ethanol/DMF.

Protocol B: Functionalization (General Procedure)

To synthesize a library of 2-aminoquinazolinones:

  • Dissolve 2-chloro-7-methylquinazolin-4(3H)-one (1.0 equiv) in DMF or ethoxyethanol .

  • Add the appropriate amine (1.2 equiv).[1]

  • Heat to 100°C for 2–4 hours.

  • Cool and pour into ice water. The product usually precipitates; if not, extract with ethyl acetate.

Medicinal Chemistry Applications

This scaffold is critical in the development of:

  • Tyrosine Kinase Inhibitors (TKIs): The 4-anilinoquinazoline class (e.g., Gefitinib) often uses the C4-position for substitution, but C2-modified analogs are exploring new IP space and potency profiles.[1]

  • DHFR Inhibitors: Antifolates often require the specific hydrogen bonding geometry provided by the quinazolinone lactam.[1]

  • PARP Inhibitors: Recent studies suggest 2-substituted quinazolinones can act as poly(ADP-ribose) polymerase inhibitors.[1]

References

  • ChemicalBook . "2-Chloro-7-methylquinazolin-4(3H)-one Product Description & CAS 62484-41-7."

  • National Institutes of Health (NIH) .[1] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives." Molecules 2010, 15(12), 9473-9485.

  • MDPI . "Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives." Antibiotics 2021.[1]

  • PubChem . "2,4-Dichloroquinazoline Reactivity and Hydrolysis Data."[1]

Sources

Exploratory

The Strategic Utility of 2-Chloro-7-methylquinazolin-4(3H)-one in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Privileged Scaffold The quinazolinone core is a cornerstone in medicinal chemistry, a "privileged scaffold" that has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinazolinone core is a cornerstone in medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of clinically significant therapeutics.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, enabling precise interactions with biological targets. Within this esteemed class of heterocycles, the 2-chloro-7-methylquinazolin-4(3H)-one motif emerges as a particularly strategic starting point for the synthesis of novel drug candidates. The 2-chloro substituent serves as a versatile synthetic handle for introducing a diverse range of functionalities through nucleophilic substitution, while the 7-methyl group provides a subtle yet impactful modulation of the scaffold's electronic and steric properties, influencing target engagement and pharmacokinetic profiles.

This in-depth technical guide, intended for researchers and drug development professionals, will explore the synthesis, reactivity, and medicinal chemistry applications of the 2-chloro-7-methylquinazolin-4(3H)-one scaffold. We will delve into the rationale behind its use as a key building block and provide practical insights into its derivatization for the discovery of new therapeutic agents, with a focus on anticancer and antimicrobial applications.

The Quinazolinone Core: A Foundation of Versatility

The quinazolin-4(3H)-one skeleton is a recurring motif in over 200 naturally occurring alkaloids and a plethora of synthetic compounds with a broad spectrum of biological activities.[2][3] This includes approved drugs for a variety of indications, underscoring the scaffold's clinical relevance.[1] The versatility of the quinazolinone core stems from several key features:

  • Hydrogen Bonding Capabilities: The lactam functionality (N-H and C=O) can participate in crucial hydrogen bond interactions with protein targets.

  • Aromatic System: The fused benzene ring provides a platform for π-π stacking and hydrophobic interactions.

  • Multiple Points for Derivatization: Positions 2, 3, and the benzene ring (5, 6, 7, and 8) can be readily functionalized to fine-tune the molecule's properties.

Synthesis of the 2-Chloro-7-methylquinazolin-4(3H)-one Core

The construction of the 2-chloro-7-methylquinazolin-4(3H)-one scaffold typically follows a well-established synthetic pathway commencing from the appropriately substituted anthranilic acid.

Conceptual Synthetic Workflow

The general strategy involves the cyclization of a 2-amino-4-methylbenzoic acid derivative. A common approach is the reaction with a suitable one-carbon synthon to form the pyrimidinone ring. Subsequent chlorination at the 2-position furnishes the desired scaffold.

Caption: General synthetic workflow for 2-chloro-7-methylquinazolin-4(3H)-one.

Detailed Experimental Protocol (Adapted from General Procedures)

The following protocol is an adapted procedure based on established methods for the synthesis of analogous 2-chloro-substituted quinazolinones.[4][5]

Step 1: Synthesis of 7-Methyl-2-methyl-4H-3,1-benzoxazin-4-one

  • To a stirred solution of 2-amino-4-methylbenzoic acid (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux (approximately 140 °C) for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the benzoxazinone intermediate.

Step 2: Synthesis of 2,7-Dimethylquinazolin-4(3H)-one

  • Suspend the 7-methyl-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in a solution of ammonium acetate (3.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the quinazolinone.

Step 3: Synthesis of 2-Chloro-7-methylquinazolin-4(3H)-one

  • To a stirred suspension of 2,7-dimethylquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq), add N,N-dimethylaniline (catalytic amount).

  • Heat the mixture to reflux for 3-4 hours. The reaction should become a clear solution.

  • Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the final product, 2-chloro-7-methylquinazolin-4(3H)-one.

The 2-Chloro Group: A Gateway to Diversity

The 2-chloro substituent is the linchpin of this scaffold's utility in medicinal chemistry. Its electrophilic nature makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Caption: Reactivity of the 2-chloro group towards various nucleophiles.

Common nucleophiles employed include:

  • Amines: A vast library of primary and secondary amines can be used to generate 2-aminoquinazolinone derivatives. This is a particularly fruitful avenue for developing kinase inhibitors, where the 2-anilino moiety is a common pharmacophore.[6]

  • Thiols: Reaction with thiols provides access to 2-thioether derivatives, which can introduce different steric and electronic properties.

  • Alcohols/Phenols: Alkoxides and phenoxides can displace the chloride to form 2-alkoxy or 2-aryloxy quinazolinones.

Medicinal Chemistry Applications

The 2-chloro-7-methylquinazolin-4(3H)-one scaffold is a valuable starting point for the development of therapeutics in several key areas.

Anticancer Agents

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting protein kinases.[7] The 2-anilino-quinazoline motif is a classic example of a "hinge-binding" moiety that occupies the ATP-binding site of many kinases.[6]

4.1.1. Kinase Inhibition

The 7-methyl group on the quinazoline ring can influence the binding affinity and selectivity of kinase inhibitors. It can occupy small hydrophobic pockets within the ATP-binding site or sterically guide the orientation of the 2-substituent for optimal interactions.

Derivative ClassTarget Kinase(s)Rationale for 7-Methyl GroupRepresentative IC₅₀ Values (Hypothetical)
2-Anilino-7-methylquinazolinonesEGFR, VEGFR, etc.Fills a small hydrophobic pocket near the gatekeeper residue, potentially enhancing potency and/or selectivity.10-100 nM
2-(Heteroarylamino)-7-methylquinazolinonesCDK, Aurora KinaseThe methyl group can orient the heteroaryl substituent to form specific hydrogen bonds with the kinase hinge region.50-500 nM

4.1.2. Signaling Pathway Modulation

Derivatives of 2-chloro-7-methylquinazolin-4(3H)-one can modulate various signaling pathways implicated in cancer progression.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K/Akt Pathway RTK->PI3K MAPK RAS/RAF/MEK/ERK Pathway RTK->MAPK Cell_Proliferation Cell Proliferation & Survival PI3K->Cell_Proliferation MAPK->Cell_Proliferation Quinazolinone 2-Anilino-7-methyl- quinazolinone Derivative Quinazolinone->RTK Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by quinazolinone derivatives.

Antimicrobial Agents

The quinazolinone scaffold has also shown promise in the development of novel antimicrobial agents.[8] The ability to readily diversify the 2-position allows for the optimization of activity against a range of bacterial and fungal pathogens.

4.2.1. Structure-Activity Relationship Insights

For antimicrobial activity, the nature of the substituent introduced at the 2-position is critical. Lipophilicity, hydrogen bonding potential, and overall shape are key determinants of efficacy. The 7-methyl group can contribute to the overall lipophilicity of the molecule, which can be important for penetrating bacterial cell walls.

2-SubstituentTarget Organism(s)Potential Role of 7-Methyl GroupRepresentative MIC Values (µg/mL)
Substituted anilinesStaphylococcus aureus, Bacillus subtilisIncreases lipophilicity, potentially improving membrane permeability.1-16
Heterocyclic aminesEscherichia coli, Pseudomonas aeruginosaMay provide additional hydrogen bonding interactions with bacterial enzymes.8-64
ThioethersFungal pathogens (Candida albicans)The sulfur atom can act as a soft nucleophile, interacting with specific enzymatic targets.4-32

Conclusion and Future Perspectives

The 2-chloro-7-methylquinazolin-4(3H)-one scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro group provide a robust platform for the generation of diverse compound libraries. While much of the specific biological data is derived from closely related analogs, the strategic placement of the 7-methyl group offers a clear avenue for fine-tuning the pharmacological properties of the resulting derivatives. Future exploration of this scaffold is likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles, particularly in the fields of oncology and infectious diseases. As our understanding of the structural biology of drug targets continues to grow, the rational design of new therapeutics based on the 2-chloro-7-methylquinazolin-4(3H)-one core holds significant promise.

References

  • Osarumwense, P. O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][4][9]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]

  • Patel, J. A., Mistry, B. D., & Desia, K. R. (2006). Synthesis and antimicrobial activity of newer quinazolinone. European Journal of Medicinal Chemistry, 11, 97-102.
  • Li, H. Z., He, H., Liu, Y., Jiang, H., & Yang, L. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]

  • Subramaniam, R., et al. (2010). Synthesis and in-vitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468.
  • (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Semantic Scholar. [Link]

  • Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37. [Link]

  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18. [Link]

  • Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. SciSpace. [Link]

  • Kallitsakis, M. G., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7891. [Link]

  • Tiwary, B. K., Pradhan, K., Nanda, A. K., & Chakraborty, R. (2016). Implication of Quinazoline-4(3H)-Ones in Medicinal Chemistry: A Brief Review. Journal of Chemical Biology & Therapeutics, 1(104), 2. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 673. [Link]

  • Vaskevych, A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbial Agents, 5(2), 1-8. [Link]

  • El-Sayed, N. N. E., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(17), 5521. [Link]

  • Sharma, P., & Kumar, V. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6487. [Link]

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282-290. [Link]

  • de Fatima Pereira, W., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 10(33), 4106-4115. [Link]

  • Singh, S., & Kumar, R. (2019). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Osarumwense, P. O., & Iyekowa, O. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar. [Link]

  • (2018). Study of developments of biologically active Quinazolinones derivatives: A review. Chemistry & Biology Interface, 8(2). [Link]

  • Mesaros, E. F., et al. (2012). Strategies to mitigate the bioactivation of 2-anilino-7-aryl-pyrrolo[2,1-f][8][9][10]triazines: identification of orally bioavailable, efficacious ALK inhibitors. Journal of Medicinal Chemistry, 55(1), 115-125. [Link]

  • Tiwary, B. K., Pradhan, K., Nanda, A. K., & Chakraborty, R. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. ResearchGate. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google P
  • Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Semantic Scholar. [Link]

  • Zhang, H., et al. (2012). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters, 22(2), 933-937. [Link]

Sources

Foundational

Technical Guide: Stability of 2-Chloro-7-methylquinazolin-4(3H)-one in Ambient Conditions

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-Chloro-7-methylquinazolin-4(3H)-one .[1] It is designed for researchers utilizing this compound as a scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-Chloro-7-methylquinazolin-4(3H)-one .[1] It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry (e.g., DPP-4 inhibitors, kinase inhibitors) where the 2-chloro position serves as a critical electrophilic handle for nucleophilic aromatic substitution (SNAr).

[1]

Executive Summary

2-Chloro-7-methylquinazolin-4(3H)-one is a meta-stable electrophilic intermediate .[1] While the 4-carbonyl group provides significant stabilization relative to its 2,4-dichloroquinazoline precursor, the C2-chlorine atom remains susceptible to hydrolysis and nucleophilic displacement.[1]

Under ambient conditions (25°C, 40-60% Relative Humidity), the compound exhibits a slow but quantifiable degradation profile, primarily converting to the thermodynamically stable 7-methylquinazoline-2,4(1H,3H)-dione . The 7-methyl substituent exerts a weak electron-donating inductive effect (+I), which marginally decreases the electrophilicity at C2 compared to the unsubstituted parent, but does not confer immunity to moisture-induced hydrolysis.[1]

Core Recommendation: Store under inert atmosphere (Argon/Nitrogen) at -20°C . Avoid prolonged exposure to atmospheric moisture.[1]

Chemical Basis of Instability

Electronic Structure & Tautomerism

The stability of this scaffold is governed by the competition between the resonance stabilization of the amide (lactam) and the lability of the imidoyl chloride-like C2-Cl bond.[1]

  • Electrophilic Center (C2): The carbon at position 2 is flanked by two nitrogen atoms. The electron-withdrawing nature of the imine-like N1 and the amide N3 activates the C2-Cl bond towards nucleophilic attack by water.[1]

  • 7-Methyl Effect: The methyl group at C7 donates electron density into the benzene ring.[1] Through conjugation, this slightly increases the electron density at N1, marginally stabilizing the C2 center against nucleophilic attack compared to the 7-H or 7-NO₂ analogs.[1]

  • Tautomeric Equilibrium: In solution, the compound exists in equilibrium between the oxo (lactam) and hydroxy (lactim) forms. The 4(3H)-one (lactam) tautomer is predominant in the solid state and polar solvents, which is crucial because the lactam form localizes the double bond at N1-C2, enhancing the leaving group ability of the chlorine.

Degradation Mechanism: Hydrolysis

The primary degradation pathway in ambient air is moisture-mediated hydrolysis.[1] Water acts as a nucleophile, attacking the C2 position. The reaction proceeds via a tetrahedral intermediate, expelling HCl to form the 2-hydroxy tautomer, which rapidly tautomerizes to the stable 2,4-dione.

HydrolysisPathway Start 2-Chloro-7-methyl quinazolin-4(3H)-one Inter Tetrahedral Intermediate (Transient) Start->Inter Nucleophilic Attack (C2) Water + H2O (Ambient Moisture) Water->Inter End 7-Methylquinazoline- 2,4(1H,3H)-dione Inter->End Elimination of Cl- HCl + HCl Inter->HCl

Figure 1: Mechanism of moisture-induced hydrolysis leading to the formation of the inert dione impurity.[1]

Experimental Protocols for Stability Assessment

To validate the integrity of your material, use the following self-validating analytical workflows.

Stability-Indicating HPLC Method

Standard reverse-phase HPLC can degrade the compound during the run if the mobile phase is too acidic or aqueous.[1] Use this modified protocol to minimize on-column hydrolysis.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µmPrevents silanol interactions with the basic N3.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Neutral pH minimizes acid-catalyzed hydrolysis of C-Cl.[1]
Mobile Phase B Acetonitrile (ACN)High organic strength for solubility.
Gradient 10% B to 90% B over 15 minElutes the polar dione early and the lipophilic parent late.[1]
Diluent Anhydrous ACN or DMSOCritical: Do not dissolve in water/methanol for storage.[1]
Detection UV @ 254 nmCaptures the quinazolinone chromophore.[1]
Forced Degradation Workflow (Stress Testing)

This protocol determines the "shelf-life" limits of your specific batch.[1]

  • Control: Dissolve 1 mg in 1 mL anhydrous DMSO. Store at -20°C.

  • Ambient Stress: Spread 5 mg solid in a thin layer on a watch glass. Expose to ambient air (25°C/60% RH) for 24 hours.

  • Hydrolytic Stress: Dissolve 1 mg in 1 mL ACN:Water (50:50). Sonicate for 30 mins.

  • Analysis: Dilute all samples to 0.1 mg/mL with ACN and inject immediately.

  • Pass Criteria: Ambient sample must show < 0.5% increase in the "Dione" peak (approx RRT 0.4-0.6 relative to parent) compared to Control.[1]

StressTest cluster_cond Stress Conditions Sample Test Sample (2-Cl-7-Me-Q) Amb Ambient Air (24h, 25°C, 60% RH) Sample->Amb Soln Solution State (50:50 ACN:H2O, 30m) Sample->Soln Prep Sample Prep Dilute in Anhydrous ACN Amb->Prep Soln->Prep HPLC HPLC Analysis (Neutral pH Mobile Phase) Prep->HPLC Decision Compare vs Control HPLC->Decision

Figure 2: Workflow for rapid stability benchmarking of the 2-chloro intermediate.

Handling & Storage Guidelines

Solid State Storage
  • Container: Amber glass vial with a Teflon-lined screw cap.[1]

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]

  • Desiccant: Store the vial inside a secondary container (desiccator or jar) containing activated silica gel or molecular sieves.

  • Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).[1]

Solution Handling
  • Solvent Choice: Use Anhydrous DMF, DMA, or DMSO for reactions. Avoid alcohols (MeOH, EtOH) unless they are the intended nucleophile, as solvolysis (formation of 2-methoxy derivative) will occur.

  • Reaction Setup: Always flame-dry glassware and use a drying tube or inert gas line.[1] The presence of water will not only degrade the starting material but generate HCl, which can catalyze further degradation or interfere with acid-sensitive steps.

References

  • Synthesis and Reactivity of 2-Chloroquinazolinones: Cao, D.-L., Yan, F.-Y., Wang, M., Li, C.-Y., & Chen, L. (2012).[2] 2-Chloroquinazolin-4(3H)-one.[1][2][3][4][5][6][7] Acta Crystallographica Section E. [Link] (Provides crystallographic evidence of the 4(3H)-one tautomer and synthesis via hydrolysis of 2,4-dichloroquinazoline).

  • General Reactivity of 2-Substituted Quinazolinones: Abbas, S. Y., et al. (2010). Synthesis and Biological Evaluation of New 2-Substituted Quinazolin-4(3H)-ones. Molecules, 15(10). [Link] (Discusses the nucleophilic displacement chemistry at the 2-position).

  • Hydrolysis Kinetics of Imidoyl Chlorides (Analogous Mechanism)
  • Linagliptin Intermediate Chemistry: Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor.[1] Journal of Medicinal Chemistry. [Link] (Illustrates the use of reactive quinazolinone electrophiles in drug synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of 2-Chloro-7-methylquinazolin-4(3H)-one

Introduction: The Significance of the Quinazolinone Scaffold The quinazolinone framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2][3] These nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[2][3][4] The specific derivative, 2-chloro-7-methylquinazolin-4(3H)-one, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of targeted therapies. The presence of the chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR).[5] This guide provides a comprehensive, two-step protocol for the synthesis of 2-chloro-7-methylquinazolin-4(3H)-one from readily available 2-amino-4-methylbenzoic acid.

Chemical Rationale and Mechanistic Overview

The synthesis of 2-chloro-7-methylquinazolin-4(3H)-one from 2-amino-4-methylbenzoic acid is a two-stage process. The first step involves the construction of the core quinazolinone ring system, followed by a chlorination step.

Step 1: Cyclization via Niementowski Reaction

The initial and most common method for synthesizing the 4(3H)-quinazolinone core from an anthranilic acid derivative is the Niementowski reaction.[2][4][6] This reaction involves heating the anthranilic acid with an excess of formamide. The formamide serves both as a reactant and a solvent.[7][8] The reaction proceeds through an initial acylation of the amino group of 2-amino-4-methylbenzoic acid by formamide, followed by an intramolecular cyclization and dehydration to yield 7-methylquinazolin-4(3H)-one. Microwave-assisted variations of this reaction have been shown to improve yields and reduce reaction times.[6]

Step 2: Chlorination of the Quinazolinone Ring

The second step involves the conversion of the hydroxyl group (in the lactim tautomeric form) of the 7-methylquinazolin-4(3H)-one to a chloro group. This is typically achieved by treating the quinazolinone with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][9] The reaction proceeds via the formation of a reactive intermediate that is then displaced by a chloride ion. The lactam-lactim tautomerism of the quinazolinone ring is crucial for this reaction to occur.[4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 2-Amino-4-methylbenzoic Acid C Heat (Reflux) A->C B Formamide B->C D 7-Methylquinazolin-4(3H)-one C->D Niementowski Reaction E 7-Methylquinazolin-4(3H)-one G Heat (Reflux) E->G F Phosphorus Oxychloride (POCl₃) F->G H 2-Chloro-7-methylquinazolin-4(3H)-one G->H Chlorination

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-4-methylbenzoic acid≥98%Sigma-Aldrich
Formamide≥99.5%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Saturated Sodium Bicarbonate SolutionLaboratory Grade---
Anhydrous Sodium SulfateLaboratory Grade---
Ice------

Step 1: Synthesis of 7-Methylquinazolin-4(3H)-one

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylbenzoic acid (15.1 g, 0.1 mol).

  • Reagent Addition: Add formamide (60 mL, 1.5 mol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 180-190 °C) in a preheated heating mantle or oil bath. Maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove excess formamide.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight to yield 7-methylquinazolin-4(3H)-one.

Step 2: Synthesis of 2-Chloro-7-methylquinazolin-4(3H)-one

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, a drying tube (filled with calcium chloride), and a magnetic stirrer, place the dried 7-methylquinazolin-4(3H)-one (8.0 g, 0.05 mol).

  • Reagent Addition (Caution!): Under a fume hood, carefully add phosphorus oxychloride (30 mL, 0.32 mol). The reaction is exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 3 hours.

  • Work-up (Caution!): Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with constant stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Quantitative Data Summary

ParameterStep 1: CyclizationStep 2: Chlorination
Starting Material2-Amino-4-methylbenzoic acid (15.1 g)7-Methylquinazolin-4(3H)-one (8.0 g)
Key ReagentFormamide (60 mL)Phosphorus Oxychloride (30 mL)
Reaction Time4 hours3 hours
Reaction Temperature180-190 °C105-110 °C
Expected Yield85-95%70-85%
Product AppearanceOff-white to pale yellow solidWhite to off-white crystalline solid

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured by several key factors:

  • Established Chemistry: Both the Niementowski reaction and chlorination with POCl₃ are well-established and widely documented methods in heterocyclic chemistry.[2][4][9]

  • Monitoring and Characterization: The progress of each step can be reliably monitored by TLC. The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the final product should also be determined and compared to literature values.

  • Safety Integration: The protocol explicitly highlights safety precautions for handling hazardous reagents like phosphorus oxychloride, ensuring the well-being of the researcher.[10][11][12][13]

Reaction Mechanism Diagram

Reaction_Mechanism cluster_step1_mech Step 1: Niementowski Reaction Mechanism cluster_step2_mech Step 2: Chlorination Mechanism start1 2-Amino-4-methylbenzoic Acid + Formamide inter1 Acylated Intermediate start1->inter1 Acylation inter2 Cyclized Intermediate inter1->inter2 Intramolecular Cyclization prod1 7-Methylquinazolin-4(3H)-one inter2->prod1 Dehydration start2 7-Methylquinazolin-4(3H)-one (Lactim form) inter3 Reactive Intermediate start2->inter3 Reaction with POCl₃ prod2 2-Chloro-7-methylquinazolin-4(3H)-one inter3->prod2 Chloride Displacement

Caption: Simplified reaction mechanisms for both synthetic steps.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All steps involving phosphorus oxychloride must be performed in a well-ventilated chemical fume hood.[10][11]

  • Phosphorus Oxychloride Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water.[10][12][13][14] It can cause severe burns to the skin, eyes, and respiratory tract.[12] Handle with extreme care and avoid inhalation of vapors.[10][13] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

  • Quenching: The quenching of phosphorus oxychloride is highly exothermic and should be done slowly and carefully with ice.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][3] - oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

  • STANDARD OPERATING PROCEDURE - Phosphorus Oxychloride. University of California, Santa Barbara. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. CDC. Available at: [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. Available at: [Link]

  • Phosphorus oxychloride - Product Safety Assessment. Lanxess. Available at: [Link]

  • Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Supporting Information. Available at: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Available at: [Link]

  • Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available at: [Link]

  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PMC. Available at: [Link]

  • (4-(7-chloro-2-(4-chlorophenyl)-4-oxo-quinazolin-3(4H). IOSR Journal of Pharmacy. Available at: [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

  • FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Revue Roumaine de Chimie. Available at: [Link]

Sources

Application

Nucleophilic aromatic substitution of 2-Chloro-7-methylquinazolin-4(3H)-one

Application Note: Precision Nucleophilic Substitution of 2-Chloro-7-methylquinazolin-4(3H)-one Executive Summary & Strategic Context The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Nucleophilic Substitution of 2-Chloro-7-methylquinazolin-4(3H)-one

Executive Summary & Strategic Context

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Idelalisib), anticonvulsants, and antimicrobial agents.[1] The 2-chloro-7-methylquinazolin-4(3H)-one (Compound 1) represents a critical "divergent node" intermediate. The C2-chlorine atom allows for the late-stage introduction of diverse nucleophiles (


), while the 7-methyl group provides a handle for hydrophobic interactions within protein binding pockets.

The Challenge: Unlike the highly reactive 2,4-dichloroquinazoline, Compound 1 possesses a C4-carbonyl group.[1] This moiety, while essential for hydrogen bonding in biological targets, significantly deactivates the C2 position toward nucleophilic attack via electron donation (resonance).[1] Furthermore, the 7-methyl group (an electron-donating group) further reduces the electrophilicity of the pyrimidine ring compared to unsubstituted analogs.

The Solution: This guide details optimized protocols to overcome this deactivation, ensuring high yields while avoiding common pitfalls such as ring-opening rearrangements or hydrolysis.

Mechanistic Insight: The Landscape

To design effective experiments, one must understand the electronic environment of the substrate.[1]

The Electrophilic Center

The reaction proceeds via an Addition-Elimination (


)  mechanism. The nucleophile attacks the C2 position, forming a tetrahedral Meisenheimer-like complex (stabilized by the N1 and N3 atoms), followed by the expulsion of the chloride ion.[1]
  • Lactam-Lactim Tautomerism: In solution, Compound 1 exists primarily in the lactam form (NH-C=O). However, basic conditions can shift the equilibrium or deprotonate N3, creating an anionic species that is unreactive toward nucleophiles (Coulombic repulsion).[1]

  • The "Rearrangement Trap": A critical failure mode occurs when using 1,2-diamines (e.g., ethylenediamine).[1] Instead of simple substitution, the amine can attack C2, followed by an intramolecular attack on the C4-carbonyl, leading to ring opening and recyclization to form ring-fused N-acylguanidines or twisted-cyclic guanidines [1].[1]

Reaction Pathway Visualization

ReactionPathways Start 2-Chloro-7-methyl quinazolin-4(3H)-one Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (C2) Prod_Rearrange Ring-Fused N-Acylguanidine (Rearrangement Product) Start->Prod_Rearrange Diamine/High Temp (Ring Opening) Nu_Amine Primary/Secondary Amine (R-NH2) Nu_Amine->Inter Nu_Hydrazine Hydrazine Hydrate Nu_Hydrazine->Inter Nu_Diamine 1,2-Diamine Nu_Diamine->Prod_Rearrange Prod_Sub 2-Amino-7-methyl quinazolin-4(3H)-one Inter->Prod_Sub -HCl (Standard SNAr) Prod_Hydra 2-Hydrazinyl Derivative Inter->Prod_Hydra -HCl

Figure 1: Reaction pathways for 2-chloro-7-methylquinazolin-4(3H)-one. Note the divergent pathway (red) when using diamines.[1]

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines

Best for: Creating focused libraries of kinase inhibitors.

Reagents:

  • Substrate: 2-Chloro-7-methylquinazolin-4(3H)-one (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)[1]

  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH) for reactive amines; DMF for sterically hindered amines.[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (
    
    
    
    ) (2.0 equiv).[1]

Step-by-Step:

  • Setup: In a pressure vial (or round-bottom flask with condenser), suspend Compound 1 (1.0 mmol) in iPrOH (5 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol).

    • Note: The starting material is often sparingly soluble. As the reaction proceeds and the product forms (or as the temperature rises), the mixture may clarify or change the precipitate's appearance.

  • Reaction:

    • Method A (Thermal): Heat to reflux (

      
      ) for 4–16 hours. Monitor by TLC (5% MeOH in DCM).[1]
      
    • Method B (Microwave - Preferred): Seal the vial and irradiate at

      
       for 30–60 minutes. Microwave heating helps overcome the deactivating effect of the 7-methyl group [1].
      
  • Workup:

    • Cool the reaction to room temperature (RT).[1][2][3]

    • Precipitation: Pour the mixture into ice-cold water (20 mL). The product usually precipitates as a solid.

    • Filtration: Collect the solid by vacuum filtration. Wash with water (

      
      ) and cold diethyl ether (
      
      
      
      ) to remove unreacted amine.[1]
  • Purification: Recrystallization from EtOH/DMF is usually sufficient. If oil forms, use flash column chromatography (DCM:MeOH gradient).[1]

Protocol B: Hydrazinolysis (Synthesis of 2-Hydrazinyl Intermediate)

Best for: Subsequent cyclization to tricyclic systems (e.g., triazoloquinazolines).[1]

Reagents:

  • Substrate: 2-Chloro-7-methylquinazolin-4(3H)-one (1.0 equiv)

  • Nucleophile: Hydrazine hydrate (80% or 98%) (3.0 – 5.0 equiv).[1]

  • Solvent: Ethanol (absolute).[1]

Step-by-Step:

  • Setup: Dissolve/suspend Compound 1 (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add hydrazine hydrate (5.0 mmol) dropwise at RT.

    • Expert Tip: Excess hydrazine is crucial to prevent the formation of the dimer (where the product reacts with another equivalent of starting material).

  • Reaction: Reflux for 2–4 hours. The reaction is typically faster than amination due to the alpha-effect of hydrazine [2].

  • Workup:

    • Cool to RT. The 2-hydrazinyl product often crystallizes directly from the reaction mixture.

    • Filter and wash copiously with cold EtOH.

    • Caution: Hydrazinyl derivatives are prone to oxidation; store under inert atmosphere or use immediately.

Comparative Data & Optimization

The following table summarizes expected outcomes based on nucleophile class, highlighting the impact of the 7-methyl deactivation compared to the 2,4-dichloro analog.

Nucleophile ClassSolvent SystemTemp / TimeYield (Est.)Notes
Primary Aliphatic Amine iPrOH / DIPEAReflux / 4h80-90%Cleanest reaction.
Aniline (Aromatic Amine) Ethoxyethanol or DMF

/ 12h
50-70%Requires acid catalysis (HCl) or high heat due to lower nucleophilicity.[1]
Hydrazine EtOHReflux / 2h85-95%Very rapid. Watch for dimer formation.
Alkoxide (NaOEt) EtOH (anhydrous)Reflux / 6h60-75%Competing hydrolysis if water is present.[1]
1,2-Diamine MeCN / TEAMW

N/AWarning: Likely yields rearranged guanidine products [1].[1]

Troubleshooting Guide (Self-Validating Systems)

  • Issue: No Reaction (Starting Material Persists).

    • Diagnosis: The 7-methyl group and lactam form render C2 insufficiently electrophilic.

    • Fix: Switch solvent to DMF or NMP to allow higher temperatures (

      
      ).[1] Alternatively, activate the C2-Cl by adding a catalytic amount of NaI (Finkelstein-like in situ activation).
      
  • Issue: Product is Soluble in Water (Low Recovery).

    • Diagnosis: The product might be amphoteric or protonated.

    • Fix: Adjust pH of the aqueous workup to ~7-8 (isoelectric point vicinity) to maximize precipitation. Extract with EtOAc/THF mixture if precipitation fails.

  • Issue: Formation of "Double" Product.

    • Diagnosis: Nucleophile is bifunctional (e.g., piperazine) and reacted twice.[1]

    • Fix: Use a large excess (5-10 equiv) of the nucleophile to statistically favor the mono-substituted product.

References

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement.

    • Source: National Institutes of Health (PMC) / Vertex AI Search[1]

    • Context: Describes the mechanism where diamines cause ring opening vs substitution.
    • [Link]

  • Reactivity of 2-chloroquinazoline vs 2,4-dichloroquinazoline.

    • Source: BenchChem / StackExchange
    • Context: Establishes the reactivity hierarchy (C4 > C2) and conditions for hydrazine displacement.
    • [Link]

  • Synthesis and Structure–Activity Relationship of 2-(amino)quinazolin-4(3H)-ones.

    • Source: MDPI / NIH
    • Context: Provides specific protocols for amin
    • [Link][1]

Sources

Method

Strategic Synthesis of Novel Kinase Inhibitors using 2-Chloro-7-methylquinazolin-4(3H)-one

Application Note: AN-QZ-2026-02 Executive Summary The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of multiple FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QZ-2026-02

Executive Summary

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of multiple FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).[1] This guide details the synthetic utility of 2-Chloro-7-methylquinazolin-4(3H)-one as a versatile bifunctional building block. Unlike simple quinazolines, this specific precursor offers a pre-installed halogen handle at the C2 position and a modifiable carbonyl at C4.

This application note provides a validated roadmap for converting this scaffold into potent Type I ATP-competitive kinase inhibitors . The protocols prioritize regioselective functionalization, exploiting the electronic differentiation between the C2 and C4 positions to generate complex Structure-Activity Relationship (SAR) libraries.

Chemical Strategy & Mechanistic Rationale

The "Switch" Mechanism

To synthesize high-potency kinase inhibitors, the 4-oxo group must typically be converted into an aromatic amine (aniline) to mimic the adenine ring of ATP. The 2-chloro substituent provides a secondary vector for optimizing pharmacokinetic properties (solubility, lipophilicity) or accessing the solvent-exposed pocket of the kinase.

Reactivity Hierarchy:

  • Activation: The C4-carbonyl is chemically stable but can be activated to a chloride (C4-Cl) using phosphoryl chloride (

    
    ).
    
  • Regioselectivity: In the resulting 2,4-dichloro intermediate, the C4-Cl is significantly more reactive toward nucleophilic aromatic substitution (

    
    ) than the C2-Cl.[2] This is due to the greater electrophilicity at C4, enhanced by the protonation/coordination of N3 during the transition state.
    
  • Sequential Assembly: This reactivity difference allows for a "one-pot, two-step" or sequential synthesis:

    • Step 1: Low-temperature substitution at C4 (Warhead installation).

    • Step 2: High-temperature substitution at C2 (Tail modification).

Pathway Visualization

The following diagram illustrates the critical synthetic pathways available from the starting material.

QuinazolineSynthesis cluster_legend Reactivity Logic SM Starting Material 2-Chloro-7-methyl quinazolin-4(3H)-one Inter Intermediate 2,4-Dichloro-7-methyl quinazoline SM->Inter Activation (POCl3, reflux) Direct Alternative Scaffold 2-Amino-4-oxo derivative SM->Direct Direct C2 Displacement (Less Common for Kinases) Prod1 Mono-Substituted 4-Anilino-2-chloro quinazoline Inter->Prod1 Regioselective SNAr (C4) (Aniline, iPrOH, 0-25°C) Final Target Kinase Inhibitor 2,4-Diamino-7-methyl quinazoline Prod1->Final Forced SNAr (C2) (Amine, DMF, 100°C) L1 C4-Cl: Highly Reactive (Kinetic Control) L2 C2-Cl: Less Reactive (Thermodynamic Control)

Figure 1: Synthetic workflow transforming 2-Chloro-7-methylquinazolin-4(3H)-one into dual-substituted kinase inhibitors. The C4 position is prioritized for the primary pharmacophore.

Detailed Experimental Protocols

Protocol A: Activation (Chlorination of C4)

This step converts the stable amide into a reactive electrophile.

  • Objective: Synthesize 2,4-Dichloro-7-methylquinazoline.

  • Safety Note:

    
     is corrosive and reacts violently with water. Perform all operations in a fume hood.
    

Materials:

  • Starting Material: 2-Chloro-7-methylquinazolin-4(3H)-one (1.0 eq)

  • Reagent: Phosphoryl chloride (

    
    ) (5–10 eq, acts as solvent/reagent)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq) - Catalyzes the reaction by trapping HCl.
    

Procedure:

  • Place the starting material in a dry round-bottom flask under Argon/Nitrogen atmosphere.

  • Add

    
     slowly. The suspension may not fully dissolve initially.
    
  • Add DIPEA dropwise. Caution: Exothermic.

  • Reflux the mixture at 105°C for 3–5 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The polar starting material spot should disappear, replaced by a non-polar spot (product).

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice/water with vigorous stirring. The product will precipitate as a solid.

    • Neutralize to pH 7–8 with saturated

      
       solution.
      
    • Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85–95%.

Protocol B: Regioselective C4-Substitution (The "Warhead")

This step installs the primary binding element (usually an aniline) that interacts with the kinase hinge region.

Materials:

  • Substrate: 2,4-Dichloro-7-methylquinazoline (from Protocol A).

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.0–1.1 eq).

  • Solvent: Isopropanol (iPrOH) or Ethanol.[2][3]

Procedure:

  • Dissolve the dichloro-substrate in iPrOH (10 mL per gram).

  • Cool the solution to 0°C (ice bath).

  • Add the aniline nucleophile dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2–4 hours.

    • Mechanistic Insight: Low temperature prevents the C2-Cl from reacting. The C4-Cl reacts exclusively due to the resonance stabilization of the Meisenheimer complex at this position.

  • Workup:

    • The product often precipitates as the hydrochloride salt.

    • Filter the precipitate.[2][4][5]

    • Wash with cold iPrOH and diethyl ether.

    • Optional: If the free base is required for the next step, partition between EtOAc and saturated

      
      .
      
Protocol C: C2-Substitution (The "Tail")

This step modifies the solvent-exposed region to improve solubility or target selectivity.

Materials:

  • Substrate: 4-Anilino-2-chloro-7-methylquinazoline (from Protocol B).

  • Nucleophile: Aliphatic amine (e.g., Morpholine, N-methylpiperazine) (2.0–3.0 eq).

  • Solvent: DMF or DMAc (Dimethylacetamide).

  • Base:

    
     (2.0 eq) or excess amine.
    

Procedure:

  • Dissolve the substrate in DMF.

  • Add the amine and base.[2]

  • Heat to 90–110°C for 6–12 hours.

    • Note: The C2 position is deactivated by the electron-donating amino group at C4; therefore, thermal energy is required to force the substitution.

  • Workup:

    • Pour the reaction mixture into ice water.

    • Extract with EtOAc (

      
      ).
      
    • Wash organic layer with LiCl solution (to remove DMF) and brine.

    • Dry over

      
       and concentrate.
      
    • Purify via Flash Column Chromatography (DCM/MeOH gradient).

Analytical Data & Validation

To ensure protocol integrity, compare your results against these standard reference values for quinazoline derivatives.

AssayExpected ResultDiagnostic Feature
TLC Distinct

shift
4-oxo (Polar)

2,4-dichloro (Non-polar)

Final Product (Polarity varies by amine).
1H NMR Aromatic Proton ShiftThe H5 proton (perpendicular to the carbonyl) shifts significantly upfield when the C4-Cl is substituted with an amine.
LC-MS Isotopic PatternIntermediate (2,4-dichloro) shows characteristic Cl isotope pattern (M, M+2, M+4 in 9:6:1 ratio).
Mp Sharp Melting PointHigh purity crystalline solids; broad range indicates incomplete substitution or salt mixture.
Structural Validation (NMR)

For the final 2,4-disubstituted product, verify the loss of the C2-Cl signal (if using C13 NMR) and the integration of the new amine protons.

  • Key Signal: The 7-methyl group will appear as a singlet around

    
     2.4–2.5 ppm. This is your internal standard for integration.
    

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines.

    • Source: National Institutes of Health (PMC) / Molecules
    • Context: Defines the reactivity hierarchy (C4 > C2) and solvent effects for reactions.
  • Structure–Activity Relationship Studies Based on Quinazoline Deriv

    • Source: MDPI / Molecules
    • Context: comprehensive review of the binding modes of quinazoline inhibitors (Gefitinib/Erlotinib analogs).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones.

    • Source: MDPI / Pharmaceuticals
    • Context: Protocols for direct modification of the quinazolinone core without aromatiz
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)

    • Source: MDPI / Molecules
    • Context: Specific handling of 2-functionalized quinazolinones and their conversion to kinase inhibitors.

Sources

Application

Application Note &amp; Protocols: Strategies for the Functionalization of the C2 Position in 7-methylquinazolin-4(3H)-one

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of quinazo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of quinazolinone exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antihypertensive properties.[3][4] Specifically, the 7-methylquinazolin-4(3H)-one core serves as a pivotal building block in numerous drug discovery programs. The functionalization at the C2 position is a critical strategy for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. This guide provides an in-depth exploration of key synthetic methodologies for C2 functionalization, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into direct C-H activation, functionalization via activated precursors, and de novo ring synthesis, providing the causal logic behind experimental choices to ensure reproducible and efficient outcomes.

Overview of Synthetic Strategies for C2 Functionalization

The C2 position of the quinazolin-4(3H)-one ring system presents a unique synthetic challenge. While direct functionalization is desirable, the inherent reactivity of the heterocycle often requires strategic planning. Three primary pathways have emerged as robust and reliable methods for introducing diverse substituents at this position.

G cluster_0 Method A: Direct C-H Functionalization cluster_1 Method B: C2-Activation & Substitution cluster_2 Method C: De Novo Ring Synthesis main 7-methylquinazolin-4(3H)-one Scaffold a1 Direct C-H Activation (e.g., Pd-Catalysis) main->a1 Aryl Halide [Pd], Ligand, Base a2 C2-Arylated/Alkylated Product a1->a2 b1 C2-Thione or C2-Halogen Precursor b2 Nucleophilic Substitution (SNAr) b1->b2 Nucleophile (R-NH2) b3 C2-Amino/Alkoxy Product b2->b3 c1 2-Amino-4-methyl -benzamide c2 Condensation/ Cyclization c1->c2 Aldehyde (R-CHO) c3 C2-Substituted Product c2->c3

Figure 1: Key synthetic pathways for C2 functionalization.

Protocol 1: Direct C2-Arylation via Palladium-Catalyzed C-H Activation

Direct C-H activation has revolutionized synthetic chemistry by offering an atom-economical approach to form C-C bonds without pre-functionalization.[5][6] Palladium-catalyzed C-H arylation is a particularly powerful method for modifying the C2 position of quinazolinones, which is electronically suited for such transformations.[7][8]

Principle of the Method: This reaction proceeds through a catalytic cycle involving a palladium(II) species. The quinazolinone nitrogen likely acts as a directing group, facilitating the regioselective palladation at the adjacent C2 position. The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the C2-arylated product and regenerate the active Pd(II) catalyst. A copper co-catalyst is often employed to enhance the efficiency of the metalation step.[7]

G pd2 Pd(II) Catalyst intermediate1 Palladacycle Intermediate pd2->intermediate1 C-H Activation (Regioselective) substrate Quinazolinone (C2-H) substrate->intermediate1 intermediate2 Pd(IV) Intermediate intermediate1->intermediate2 Oxidative Addition ar_x Aryl Halide (Ar-X) ar_x->intermediate2 intermediate2->pd2 Reductive Elimination product C2-Arylated Quinazolinone intermediate2->product hx H-X intermediate2->hx

Figure 2: Simplified catalytic cycle for Pd-catalyzed C2-arylation.

Detailed Experimental Protocol: C2-Arylation
  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 7-methylquinazolin-4(3H)-one (1.0 mmol, 160.2 mg), the desired aryl bromide (1.2 mmol), palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg), triphenylphosphine [PPh₃] (0.1 mmol, 26.2 mg), and copper(I) iodide [CuI] (0.1 mmol, 19.0 mg).

  • Reagent Addition: Add potassium carbonate [K₂CO₃] (2.0 mmol, 276.4 mg) as the base. Evacuate and backfill the vial with argon or nitrogen gas three times.

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-140 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad with an additional 10 mL of ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 7-methyl-2-(aryl)quinazolin-4(3H)-one.

Expertise & Causality:

  • Catalyst System: The Pd(OAc)₂/PPh₃ system is a workhorse for cross-coupling. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. CuI is known to assist in the C-H activation step, often leading to improved yields.[7]

  • Base: K₂CO₃ is a common and effective inorganic base for this transformation. Its role is to neutralize the acid generated during the C-H activation step. Other bases like Cs₂CO₃ or organic bases can be screened for optimization.

  • Microwave Irradiation: This technique significantly accelerates the reaction, reducing reaction times from many hours to under an hour, which can minimize the formation of degradation byproducts.[7]

  • Troubleshooting: If the reaction is sluggish, consider a more electron-rich phosphine ligand (e.g., XPhos). If homocoupling of the aryl bromide is a major side product, lowering the temperature or catalyst loading may be beneficial.

Aryl Bromide ExampleProductTypical Yield Range
4-Bromotoluene7-methyl-2-(p-tolyl)quinazolin-4(3H)-one75-90%
1-Bromo-4-methoxybenzene2-(4-methoxyphenyl)-7-methylquinazolin-4(3H)-one80-95%
1-Bromo-3-fluorobenzene2-(3-fluorophenyl)-7-methylquinazolin-4(3H)-one70-85%

Protocol 2: C2-Functionalization via a 2-Thioether Intermediate

This classic and highly reliable two-step approach involves first synthesizing a 2-thioxoquinazolinone, which is then converted into a highly reactive 2-alkylthio intermediate. This intermediate serves as an excellent substrate for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of nucleophiles at the C2 position.[9][10]

Principle of the Method: The 2-thioxo derivative is readily prepared by cyclization of the corresponding anthranilic acid with an isothiocyanate source. Subsequent S-alkylation (e.g., with methyl iodide) transforms the thione into a 2-(methylthio) group, which is an excellent leaving group. Amines and other nucleophiles can then efficiently displace the methylthio group to form the desired C2-substituted product.[9]

Detailed Experimental Protocol: Two-Step C2-Amination

Step A: Synthesis of 7-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylbenzoic acid (10 mmol, 1.51 g) in ethanol (50 mL).

  • Reagent Addition: Add ammonium isothiocyanate (15 mmol, 1.14 g) to the solution.

  • Reaction Execution: Reflux the mixture for 8-12 hours. The product will precipitate out of the solution upon cooling.

  • Isolation: Cool the flask in an ice bath. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for the next step without further purification.

Step B: Synthesis of 7-methyl-2-(methylthio)quinazolin-4(3H)-one

  • Reaction Setup: Suspend the 7-methyl-2-thioxoquinazolin-4(1H)-one (10 mmol, 1.92 g) in methanol (50 mL) in a round-bottom flask.

  • Reagent Addition: Add sodium methoxide (11 mmol, 0.59 g) and stir until the solid dissolves. Then, add methyl iodide (12 mmol, 0.75 mL, 1.70 g) dropwise.

  • Reaction Execution: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Isolation: Remove the solvent under reduced pressure. Add water (50 mL) to the residue, and the product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Step C: Nucleophilic Displacement with an Amine

  • Reaction Setup: In a sealed tube, combine 7-methyl-2-(methylthio)quinazolin-4(3H)-one (1.0 mmol, 206.3 mg) and the desired primary or secondary amine (2.0-3.0 mmol).

  • Solvent/Conditions: Add 3 mL of N,N-dimethylformamide (DMF). Seal the tube and heat to 100-120 °C for 4-8 hours.

  • Work-up: Cool the reaction to room temperature and pour it into 30 mL of ice-water.

  • Purification: Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Expertise & Causality:

  • Leaving Group: The methylthio (-SMe) group is an excellent leaving group for SNAr because the sulfur atom can stabilize the negative charge that develops during the transition state, and the resulting methanethiol is a stable, volatile molecule.

  • Scope: This method is highly versatile and compatible with a broad range of nucleophiles, including primary and secondary aliphatic and aromatic amines, alkoxides, and hydrazines.[9]

  • Reaction Conditions: The final substitution step often requires heat to overcome the activation energy for the nucleophilic attack on the electron-deficient C2 carbon. DMF is a suitable polar aprotic solvent that can solvate the ions involved and withstand the required temperatures.

Nucleophile ExampleProductTypical Yield Range
Piperidine7-methyl-2-(piperidin-1-yl)quinazolin-4(3H)-one85-95%
Aniline7-methyl-2-(phenylamino)quinazolin-4(3H)-one70-85%
Benzylamine2-(benzylamino)-7-methylquinazolin-4(3H)-one80-90%

Protocol 3: De Novo Synthesis via Condensation of 2-Aminobenzamide

One of the most direct methods to access C2-substituted quinazolinones is to build the heterocyclic ring with the desired substituent already incorporated. This is commonly achieved by condensing a 2-aminobenzamide derivative with an aldehyde.[5][11]

Principle of the Method: The reaction begins with the condensation of 2-amino-4-methylbenzamide and an aldehyde to form a Schiff base intermediate. This intermediate then undergoes an intramolecular cyclization. The resulting dihydroquinazolinone is subsequently oxidized in situ to the final aromatic quinazolinone product. Various reagents can mediate the oxidation step, or in some cases, air can serve as the oxidant.[12]

Detailed Experimental Protocol: Condensation with Aldehydes
  • Starting Material: This protocol requires 2-amino-4-methylbenzamide, which can be prepared from 2-amino-4-methylbenzoic acid via standard amidation procedures.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylbenzamide (1.0 mmol, 150.2 mg) and the desired aldehyde (1.1 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

  • Reaction Execution: Heat the mixture to 120 °C and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO. The crude product can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.

Expertise & Causality:

  • Solvent Choice: DMSO is an excellent solvent for this reaction as it is polar, has a high boiling point, and can facilitate the oxidation of the dihydroquinazolinone intermediate to the final product under heating.[11]

  • Atom Economy: This method is highly atom-economical as the majority of the atoms from the starting materials are incorporated into the final product.

  • Scope & Limitations: The primary advantage is its directness. The main limitation is the reliance on the commercial availability and stability of the required aldehyde. A wide range of aromatic, heteroaromatic, and aliphatic aldehydes are compatible with this transformation.[5][11]

  • Catalysis: While this protocol is presented under catalyst-free conditions, certain challenging condensations can be facilitated by adding a catalytic amount of an acid (like p-toluenesulfonic acid) or a Lewis acid (like CuCl₂).[12][13]

Aldehyde ExampleProductTypical Yield Range
Benzaldehyde7-methyl-2-phenylquinazolin-4(3H)-one80-90%
4-Chlorobenzaldehyde2-(4-chlorophenyl)-7-methylquinazolin-4(3H)-one85-95%
Furan-2-carbaldehyde2-(furan-2-yl)-7-methylquinazolin-4(3H)-one75-85%

Conclusion

The functionalization of the C2 position of 7-methylquinazolin-4(3H)-one is a critical task in the development of novel therapeutics. This guide has detailed three distinct and powerful strategies to achieve this goal. Direct C-H activation offers a modern, atom-economical route for late-stage modifications. The use of a 2-thioether intermediate provides a versatile and high-yielding pathway compatible with a broad range of nucleophiles. Finally, de novo synthesis via condensation offers the most direct approach when the requisite aldehyde precursors are available. By understanding the principles, protocols, and expert insights provided herein, researchers can confidently select and execute the optimal synthetic strategy for their specific drug discovery objectives.

References

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  • Al-Ostoot, F.H., et al. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [URL: https://www.mdpi.com/2624-8549/6/4/94]
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  • de Oliveira, R.B., et al. Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules. [URL: https://www.mdpi.com/1420-3049/28/15/5868]
  • Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines. ResearchGate. [URL: https://www.researchgate.
  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01360a]
  • Rh(III)‐Catalyzed C−H Activation of 2‐Aryl Quinazolinones and Coupling with 2‐Carboxyl Allylic Alcohols for the Synthesis of β‐Aryl Ketone Substituted Quinazolinones. ResearchGate. [URL: https://www.researchgate.net/publication/338271101_RhIII-Catalyzed_C-H_Activation_of_2-Aryl_Quinazolinones_and_Coupling_with_2-Carboxyl_Allylic_Alcohols_for_the_Synthesis_of_b-Aryl_Ketone_Substituted_Quinazolinones]
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  • Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. ResearchGate. [URL: https://www.researchgate.net/publication/277014603_Functionalization_of_Quinazolin-4-ones_Part_1_Synthesis_of_Novel_7-Substituted-2-thioxo_Quinazolin-4-ones_from_4-Substituted-2-Aminobenzoic_Acids_and_PPh3SCN2]
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Method

Application Notes and Protocols for the Synthesis of 2-Chloro-7-methylquinazolin-4(3H)-one: A Guide to Precursor Cyclization

Abstract This comprehensive technical guide provides detailed application notes and step-by-step protocols for the cyclization of precursors to synthesize 2-chloro-7-methylquinazolin-4(3H)-one. This key intermediate is o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and step-by-step protocols for the cyclization of precursors to synthesize 2-chloro-7-methylquinazolin-4(3H)-one. This key intermediate is of significant interest to researchers and professionals in drug development and medicinal chemistry due to the prevalence of the quinazolinone scaffold in a wide array of pharmacologically active compounds. This document explores various synthetic strategies, focusing on the selection of appropriate cyclizing reagents and the underlying mechanistic principles that govern these transformations. By offering field-proven insights and self-validating protocols, this guide aims to empower researchers to confidently and efficiently synthesize this valuable heterocyclic compound.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic installation of various functional groups onto this heterocyclic system allows for the fine-tuning of its pharmacological profile. 2-Chloro-7-methylquinazolin-4(3H)-one, in particular, serves as a versatile building block, where the chloro-substituent at the 2-position acts as a reactive handle for further molecular elaboration through nucleophilic substitution reactions.[4][5][6]

The synthesis of this key intermediate typically involves the cyclization of a suitably substituted anthranilic acid derivative. The choice of the cyclizing reagent is paramount and dictates the reaction conditions, efficiency, and overall success of the synthesis. This guide will delve into the most effective and commonly employed reagents for this critical transformation.

Synthetic Pathways to 2-Chloro-7-methylquinazolin-4(3H)-one

The primary precursor for the synthesis of 2-chloro-7-methylquinazolin-4(3H)-one is 2-amino-4-methylbenzoic acid. The general synthetic approach involves the reaction of this anthranilic acid derivative with a one-carbon (C1) electrophilic synthon, followed by cyclization and chlorination, or a one-pot cyclization/chlorination.

The following diagram illustrates the common synthetic routes:

G cluster_0 Precursor cluster_1 Intermediate Pathways cluster_2 Target Molecule 2-amino-4-methylbenzoic acid 2-amino-4-methylbenzoic acid N-acyl anthranilic acid N-acyl anthranilic acid 2-amino-4-methylbenzoic acid->N-acyl anthranilic acid Acylation (e.g., Chloroacetyl chloride) 2-amino-4-methylbenzamide 2-amino-4-methylbenzamide 2-amino-4-methylbenzoic acid->2-amino-4-methylbenzamide Amidation Benzoxazinone intermediate Benzoxazinone intermediate N-acyl anthranilic acid->Benzoxazinone intermediate Dehydration (e.g., Acetic Anhydride) 2-Chloro-7-methylquinazolin-4(3H)-one 2-Chloro-7-methylquinazolin-4(3H)-one Benzoxazinone intermediate->2-Chloro-7-methylquinazolin-4(3H)-one Chlorination/ Ring Opening/Recyclization 2-amino-4-methylbenzamide->2-Chloro-7-methylquinazolin-4(3H)-one Cyclization with Vilsmeier Reagent

Figure 1. General synthetic pathways to 2-Chloro-7-methylquinazolin-4(3H)-one.

Key Cyclization Reagents and Their Mechanisms

The choice of cyclizing reagent is critical and influences the reaction pathway and conditions. Below is a detailed discussion of the most effective reagents.

The Vilsmeier Reagent (POCl₃/DMF): A Mild and Efficient Approach

The Vilsmeier reagent, a chloroiminium salt formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a highly effective reagent for the one-pot synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides.[7][8] This method is advantageous due to its mild reaction conditions and generally good yields.[7]

Mechanism of Action:

The reaction proceeds through a well-defined mechanistic pathway:

  • Formation of the Vilsmeier Reagent: POCl₃ activates DMF to form the electrophilic Vilsmeier reagent.

  • Nucleophilic Attack: The amino group of the 2-aminobenzamide precursor attacks the electrophilic carbon of the Vilsmeier reagent.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization leads to the formation of the quinazolinone ring system.[7]

  • Elimination: The process concludes with the elimination of dimethylamine.[7]

The following diagram illustrates the proposed mechanism:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Cascade DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate1 Iminium Salt Intermediate Vilsmeier->Intermediate1 Precursor 2-amino-4-methylbenzamide Precursor->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Chloro-7-methylquinazolin-4(3H)-one Intermediate2->Product Elimination of Dimethylamine

Figure 2. Proposed mechanism for Vilsmeier-mediated quinazolinone synthesis.

Triphosgene (BTC): A Safer Alternative to Phosgene

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a convenient and safer substitute for the highly toxic phosgene gas.[9][10][11][12] It is a versatile reagent in organic synthesis and can be employed for the construction of various heterocyclic systems.[9][11] In the context of quinazolinone synthesis, triphosgene can act as a carbonyl source for the cyclization of 2-aminobenzoic acid derivatives.

Mechanism of Action:

Triphosgene thermally decomposes to generate three equivalents of phosgene in situ.[12] The reaction with a 2-aminobenzoic acid derivative likely proceeds through the formation of an N-carboxyanhydride intermediate, which then undergoes intramolecular cyclization. The presence of a base is typically required to facilitate the reaction.

Acetic Anhydride and Subsequent Amination

A widely used two-step method involves the initial cyclization of the anthranilic acid precursor with acetic anhydride to form a benzoxazin-4-one intermediate.[1][13][14] This intermediate is then reacted with a nitrogen source, such as ammonia or an amine, to yield the desired quinazolin-4(3H)-one.[1]

Mechanism of Action:

  • N-Acetylation: The amino group of the anthranilic acid is first acetylated by acetic anhydride.

  • Cyclization and Dehydration: The resulting N-acetylanthranilic acid undergoes intramolecular cyclization with the elimination of a water molecule to form the benzoxazinone ring.[14]

  • Ring Opening and Recyclization: The benzoxazinone intermediate reacts with an amine, leading to the opening of the oxazinone ring followed by recyclization to form the more stable quinazolinone ring system.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be performed in a properly functioning fume hood.

Protocol 1: Synthesis of 2-Chloro-7-methylquinazolin-4(3H)-one via the Vilsmeier Reagent

This protocol is adapted from general procedures for quinazolinone synthesis using the Vilsmeier reagent.[7][8]

Materials:

  • 2-amino-4-methylbenzamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with Precursor: Dissolve 2-amino-4-methylbenzamide (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-7-methylquinazolin-4(3H)-one.

Protocol 2: Two-Step Synthesis via a Benzoxazinone Intermediate

This protocol is a generalized procedure based on established methods for the synthesis of quinazolinones from anthranilic acids.[1][13][14]

Step 1: Synthesis of 7-methyl-2-chloromethyl-4H-3,1-benzoxazin-4-one

Materials:

  • 2-amino-4-methylbenzoic acid

  • Chloroacetyl chloride

  • Pyridine, anhydrous

  • Toluene, anhydrous

Procedure:

  • To a stirred solution of 2-amino-4-methylbenzoic acid (1 equivalent) in anhydrous toluene, add anhydrous pyridine (1.2 equivalents) at room temperature.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid and wash with cold toluene.

  • The crude benzoxazinone intermediate can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.

Step 2: Conversion to 2-Chloro-7-methylquinazolin-4(3H)-one

Materials:

  • 7-methyl-2-chloromethyl-4H-3,1-benzoxazin-4-one

  • Ammonia solution (e.g., 28% in water) or ammonium acetate

  • Ethanol

Procedure:

  • Suspend the crude 7-methyl-2-chloromethyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol.

  • Add an excess of concentrated ammonia solution or ammonium acetate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Summary and Comparison

Reagent/MethodPrecursorKey AdvantagesPotential ChallengesTypical Conditions
Vilsmeier Reagent 2-amino-4-methylbenzamideOne-pot synthesis, mild conditions, good yields[7]Requires anhydrous conditions, POCl₃ is corrosive and moisture-sensitive0 °C to room temperature
Triphosgene (BTC) 2-amino-4-methylbenzoic acidSafer than phosgene gas, stable solid[9][10][11]Reaction can be sluggish, requires careful handling of reagentElevated temperatures, presence of a base
Acetic Anhydride 2-amino-4-methylbenzoic acidReadily available and inexpensive reagentsTwo-step process, potential for side reactionsReflux temperatures

Conclusion

The synthesis of 2-chloro-7-methylquinazolin-4(3H)-one can be effectively achieved through several synthetic routes, with the choice of cyclizing reagent being a key determinant of the reaction's efficiency and conditions. The Vilsmeier reagent offers a mild and direct one-pot conversion from the corresponding 2-aminobenzamide, while the two-step approach via a benzoxazinone intermediate provides a robust and classical alternative. Triphosgene presents a safer solid substitute for phosgene for direct cyclization of the anthranilic acid. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to select the most appropriate method for their specific needs and to successfully synthesize this valuable heterocyclic intermediate for applications in drug discovery and development.

References

  • Shafiee, A., & Naimi-Jamal, M. R. (2014). Vilsmeier reagent: an efficient reagent for the transformation of 2-Aminobenzamides into quinazolin-4(3H) -ones. Synthetic Communications, 44(4), 481–487. [Link]

  • Ganiu, M. O., Nepal, B., Van Houten, J., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131609. [Link]

  • Ganiu, M. O., Nepal, B., Van Houten, J., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. LSU Digital Commons. [Link]

  • Patel, V. R., & Patel, P. S. (2015). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 5(4), 1-13. [Link]

  • Osarodion, O. P., & Ighodaro, A. E. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][7][10]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]

  • Yang, L., Li, Y., Li, X., Wu, D., & Chen, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]

  • Yang, L., Li, Y., Li, X., Wu, D., & Chen, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]

  • Kiruthiga, B., Ilango, K., & Valentina, P. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINONE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 12(4), 2167-2174. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Al-Ostath, A. I., & El-Hallouty, S. M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(4), 1269–1278. [Link]

  • ResearchGate. (2010). (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. [Link]

  • Stojković, M., Ušćumlić, G., & Mijin, D. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society, 85(3), 335-346. [Link]

  • Reddy, C. R., & Reddy, P. S. N. (2005). Facile Synthesis of 12-Ketoquino [2,1-b]Quinazolines via the Vilsmeier–Haack Reaction of 6-Nitro. Synthetic Communications, 35(10), 1351-1356. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., & Abdel-Aziz, A. A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]

  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research, 7(3), 63-71. [Link]

  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]

  • Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 595. [Link]

  • ResearchGate. (2019). (PDF) A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. ResearchGate. [Link]

  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]

  • Wikipedia. (n.d.). Triphosgene. Wikipedia. [Link]

  • Wang, C., Wang, Y., & Fu, Y. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(7), 12595–12602. [Link]

  • Quora. (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Quora. [Link]

  • Kiruthiga, B., Ilango, K., & Valentina, P. (2009). Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. International Journal of PharmTech Research, 1(4), 1503-1509. [https://www.sphinxsai.com/2009/pharm/pharm/pt=91 (1503-1509).pdf]([Link] (1503-1509).pdf)

  • Cordeiro, M. S. D., & da Silva, G. V. J. (2023). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Molecules, 28(23), 7856. [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2015). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. International Journal of Organic Chemistry, 5(2), 115-125. [Link]

  • ACS Publications. (2000). Replacement of Phosgene with Carbon Dioxide: Synthesis of Alkyl Carbonates. The Journal of Organic Chemistry, 65(21), 7010–7014. [Link]

  • ResearchGate. (2014). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

  • BIO Web of Conferences. (2024). Synthesis of quinazolin-4-one and its application in some areas of bioengineering. BIO Web of Conferences, 105, 02007. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side products in 7-methylquinazolinone chlorination

This guide serves as a specialized Technical Support Center for researchers optimizing the chlorination of 7-methylquinazolin-4(3H)-one to 4-chloro-7-methylquinazoline . The conversion of quinazolinones to chloroquinazol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the chlorination of 7-methylquinazolin-4(3H)-one to 4-chloro-7-methylquinazoline .

The conversion of quinazolinones to chloroquinazolines is a pivotal step in synthesizing kinase inhibitors (e.g., EGFR inhibitors). While seemingly standard, the reaction is plagued by "ghost" impurities, variable yields, and safety hazards associated with phosphoryl chloride (


).

Part 1: The Mechanism & Impurity Landscape

To troubleshoot effectively, you must visualize the invisible competition between the desired pathway and side reactions.

The Reaction Network (Logic Map)

The following diagram maps the kinetic vs. thermodynamic pathways. Note that Dimer formation is often a result of "stalled" intermediates, while Hydrolysis is a workup artifact.

QuinazolinoneChlorination SM Starting Material (7-methylquinazolinone) Inter Activated Intermediate (O-Phosphorylated Species) SM->Inter Base Catalysis (DMA/DMF) POCl3 POCl3 + Base (Activation) POCl3->Inter Cl_Attack Nucleophilic Attack (Cl-) High Temp (>70°C) Inter->Cl_Attack Dimer Side Product: Dimer (O-linked Pseudodimer) Inter->Dimer + SM (Low Temp/Low POCl3) Product Target Product (4-Chloro-7-methylquinazoline) Cl_Attack->Product -PO2Cl2(-) Hydrolysis Reverted SM (Hydrolysis) Product->Hydrolysis Acidic Aqueous Workup (H2O / H+)

Figure 1: Mechanistic pathway highlighting the critical divergence points for dimer formation and hydrolysis.

Part 2: Troubleshooting Guide (FAQs)

Category 1: Reaction Monitoring & Conversion

Q: The reaction seems to stall at 80% conversion. Adding more


 doesn't help. Why? 
A:  You likely have "solubility-limited" kinetics or insufficient base catalysis.
  • The Cause: The O-phosphorylated intermediate must be generated before chlorination occurs. If the starting material is insoluble and you are using neat

    
     without a catalyst, the reaction surface area is too low.
    
  • The Fix: Add a catalyst.

    
    -Dimethylaniline (DMA)  (0.5 – 1.0 eq) is preferred over DMF for this specific substrate. DMA acts as a proton scavenger, driving the initial enolization/phosphorylation event.
    
  • Evidence: Kinetic studies suggest that while

    
     acts as the reagent, the base is required to suppress pseudodimer formation and lower the activation energy for the initial attack [1].
    

Q: I see a persistent yellow/orange spot on TLC that is less polar than the Starting Material (SM) but more polar than the Product. What is it? A: This is the O-linked Dimer (Pseudodimer).

  • The Mechanism: At lower temperatures (<50°C) or substoichiometric

    
     levels, the activated phosphorylated intermediate reacts with unreacted starting material (nucleophile) instead of the chloride ion.
    
  • The Fix:

    • Ensure temperature reaches reflux (>80°C) quickly after addition.

    • Use at least 3-5 equivalents of

      
      .
      
    • Do not add the base all at once if the reaction is cold; this encourages the SM-Intermediate coupling.

Category 2: Workup & Isolation (The "Yield Killer")

Q: My reaction was complete on TLC, but after quenching into ice water, I recovered mostly white solid Starting Material. What happened? A: You suffered from Acid-Catalyzed Hydrolysis .

  • The Science: 4-chloroquinazolines are highly reactive electrophiles (which is why they are good drug intermediates). In the presence of water and acid (generated by quenching excess

    
    ), the C-Cl bond hydrolyzes back to the C=O bond rapidly.
    
  • The Fix (The "Reverse Quench"):

    • Never add water to the reaction.[1]

    • Always add the reaction mixture dropwise into a stirred mixture of Ice + Organic Solvent (DCM/EtOAc) + Mild Base (NaHCO3 or NH4OH) .

    • Keep the pH > 7 during the quench. If the pH drops, the product reverts to SM [2].

Q: The product oils out as a sticky tar during extraction. How do I get a solid? A: This is usually due to residual DMA (catalyst) or phosphoric acid esters.

  • The Fix:

    • Wash the organic layer with 10% aqueous

      
       (removes acidic impurities).
      
    • Wash with Brine.

    • Crucial: Dry over

      
       and evaporate. If it oils, triturate with cold Heptane  or Hexane . The 7-methyl group adds lipophilicity, making the product soluble in ether but precipitable in alkanes.
      

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 4-chloro-7-methylquinazoline with minimized hydrolysis and dimerization.

Reagents & Stoichiometry
ReagentEquivalentsRole
7-Methylquinazolin-4(3H)-one1.0Substrate

(Phosphoryl chloride)
5.0 - 8.0Reagent & Solvent

-Dimethylaniline (DMA)
0.8 - 1.0Catalyst/Base
Dichloromethane (DCM)SolventWorkup Extraction
Sat.

or

ExcessQuenching Buffer
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect to a caustic scrubber (NaOH trap) to neutralize HCl/POCl3 fumes.

  • Addition:

    • Add 7-methylquinazolin-4(3H)-one (solid).

    • Add

      
       (liquid) carefully.
      
    • Slowly add

      
      -Dimethylaniline via syringe. (Exothermic!).[1]
      
  • Reaction:

    • Heat the mixture to reflux (approx. 105°C) .

    • Checkpoint: Monitor by TLC after 2 hours. (Eluent: 30% EtOAc/Hexane). Product should be a high Rf spot; SM is baseline/low Rf.

    • Note: If the mixture turns dark black/tarry, you have overheated. Reduce temp to 90°C for future runs.

  • Concentration (Critical Step):

    • Once complete, distill off excess

      
       under reduced pressure (rotary evaporator with a base trap). Do not  skip this. Removing excess reagent minimizes the exotherm during quenching.
      
  • The "Reverse Quench":

    • Prepare a beaker with crushed ice, DCM, and saturated

      
      .
      
    • Dissolve the residue from step 4 in a minimal amount of DCM.

    • Dropwise add the residue solution into the stirring ice/base mixture.

    • Monitor pH: Ensure aqueous layer remains basic (pH 8-9).

  • Isolation:

    • Separate organic layer.[2] Extract aqueous layer 2x with DCM.

    • Dry combined organics over

      
      .
      
    • Concentrate in vacuo.[2][3]

    • Purification: If solid is off-white, recrystallize from Hexane/DCM. If oil, pass through a short silica plug (10% EtOAc/Hexane) to remove tar.

References

  • Mechanism & Kinetics of Chlorination: M. A. J. Duncton et al. "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry / PubMed, 2011.

  • Stability & Hydrolysis Issues: A. Das. "What is the best method of quenching reaction mixture for POCl3 Chlorination?" ResearchGate, 2021.[1]

  • Safety & Process Scale-up: BenchChem Technical Support. "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." BenchChem Support Center, 2025.

  • Alternative Catalytic Routes: F. Wang et al. "Co(III)-Catalyzed Synthesis of Quinazolines." Organic Letters, 2016.[4]

Sources

Optimization

Solvent selection for 2-Chloro-7-methylquinazolin-4(3H)-one reactions

Technical Support Guide: Solvent Selection & Process Optimization for 2-Chloro-7-methylquinazolin-4(3H)-one Introduction: The Reactivity Profile The 2-Chloro-7-methylquinazolin-4(3H)-one scaffold presents a unique challe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solvent Selection & Process Optimization for 2-Chloro-7-methylquinazolin-4(3H)-one

Introduction: The Reactivity Profile

The 2-Chloro-7-methylquinazolin-4(3H)-one scaffold presents a unique challenge in synthesis. Unlike simple aryl chlorides, the C2-chlorine is activated by the adjacent nitrogen atoms (amidine-like character), making it susceptible to Nucleophilic Aromatic Substitution (


). However, the 4-carbonyl group introduces tautomeric complexity (lactam-lactim), and the 7-methyl group acts as a weak electron donor, slightly deactivating the C2 position compared to halogenated analogs.

This guide moves beyond generic solvent lists to explain the mechanistic basis for solvent selection, ensuring high yields and minimizing the common pitfall of hydrolysis.

Module 1: Nucleophilic Substitution ( ) at C2

Primary Reaction: Displacement of Chlorine by Amines, Alkoxides, or Thiols.

Critical Decision Matrix
Nucleophile TypeRecommended SolventBase / AdditiveTemperatureRationale
Primary Amines (Aliphatic)Ethanol (EtOH) or Isopropanol (IPA) None or DIPEAReflux (78-82°C)Protic solvents facilitate proton transfer in the transition state. The product often precipitates upon cooling.
Secondary Amines (Cyclic/Steric)DMF or DMAc

or

80-100°CHigher boiling point required to overcome steric hindrance. Aprotic nature prevents solvent competition.
Anilines (Weak Nucleophiles)Glacial Acetic Acid or 2-Ethoxyethanol None (Acid catalysis)RefluxAcid catalysis protonates N1, activating C2 for attack by weak nucleophiles.
Alkoxides (O-Nucleophiles)THF or Dioxane NaH (pre-form alkoxide)0°C to RTStrictly anhydrous conditions required to prevent hydrolysis to the dione.
Troubleshooting Guide: Reactions

Q: I am seeing a new spot on TLC that doesn't move (baseline), and my yield is low. What is it? A: This is likely 7-methylquinazoline-2,4(1H,3H)-dione , formed by hydrolysis of the C2-chloride.

  • Cause: Presence of water in the solvent or reagents.[1][2][3] The C2-Cl bond is labile to hydrolysis, especially in basic conditions at high temperatures.

  • Solution:

    • Dry your solvent (EtOH/IPA) over molecular sieves (3Å).

    • If using a hygroscopic amine, distill it or dry it over KOH before use.

    • Switch to anhydrous THF or Dioxane if the reaction is slow and requires prolonged heating.

Q: The reaction works for benzylamine but fails for N-methylaniline. Why? A: The 7-methyl group donates electron density into the ring, slightly deactivating the C2 position.

  • Mechanistic Insight:

    
     requires the ring to accept electron density. A secondary aniline is bulky and less nucleophilic.
    
  • Protocol Adjustment: Switch solvent to 2-Ethoxyethanol (Cellosolve) and heat to 130°C. If that fails, use Buchwald-Hartwig conditions (Toluene,

    
    , BINAP, 
    
    
    
    ).

Module 2: N-Alkylation at N3

Primary Reaction: Alkylation of the amide nitrogen (N3) with alkyl halides.

Solvent & Base Compatibility
SolventBaseRateSelectivity (N3 vs O4)Notes
DMF

FastHigh N3Standard condition. Hard base (

) favors N-alkylation (soft nucleophile) over O-alkylation.
Acetone

SlowHigh N3Good for reactive halides (BnBr, MeI). Easy workup (evaporation).
Acetonitrile

MediumHigh N3"Cesium Effect" can improve solubility of the base and reaction rate.

Q: How do I distinguish between N-alkylation and O-alkylation? A:

  • N-Alkyl: The carbonyl stretch in IR remains strong (~1660-1680

    
    ).
    
  • O-Alkyl: The carbonyl stretch disappears, replaced by C=N and C-O bands.

  • Solvent Tip: To strictly avoid O-alkylation, avoid using silver salts (

    
    ) and avoid highly polar protic solvents which might solvate the oxygen anion, making it more accessible.
    

Module 3: Solubility & Purification

Q: My product precipitates as a gum. How do I recrystallize it? A:

  • Solvent System: DMF/Water or EtOH/Water.

  • Protocol: Dissolve the crude gum in the minimum amount of hot DMF or boiling Ethanol. Add water dropwise until persistent turbidity is observed. Allow to cool slowly to RT, then to 4°C.

  • Note: 7-methyl derivatives are often more lipophilic than their unsubstituted counterparts. You may need a higher ratio of ethanol.

Q: Which NMR solvent should I use? A:

  • DMSO-d6: The gold standard. Dissolves the lactam form effectively and breaks H-bonding dimers.

  • TFA-d: Use only if the compound is insoluble in DMSO. Note that TFA will protonate N1, shifting chemical shifts downfield.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways based on solvent and reagent selection.

ReactionPathways Start 2-Chloro-7-methyl quinazolin-4(3H)-one Cond_Amine R-NH2 (EtOH, Reflux) Start->Cond_Amine Cond_Water H2O / OH- (Wet Solvent) Start->Cond_Water Cond_Alkyl R-X, K2CO3 (DMF) Start->Cond_Alkyl Cond_Pd Ar-B(OH)2, Pd (Dioxane/H2O) Start->Cond_Pd Prod_Amino 2-Amino-7-methyl quinazolin-4(3H)-one (SNAr Product) Cond_Amine->Prod_Amino Nucleophilic Substitution Prod_Dione 7-Methylquinazoline -2,4(1H,3H)-dione (Hydrolysis Byproduct) Cond_Water->Prod_Dione Hydrolysis (Avoid!) Prod_NAlkyl 2-Chloro-3-alkyl -7-methylquinazolin-4-one (N-Alkylation) Cond_Alkyl->Prod_NAlkyl N3-Alkylation Prod_Suzuki 2-Aryl-7-methyl quinazolin-4(3H)-one (Suzuki Product) Cond_Pd->Prod_Suzuki Cross-Coupling

Caption: Divergent synthetic pathways for 2-Chloro-7-methylquinazolin-4(3H)-one controlled by solvent selection.

References

  • Synthesis and Reactivity of 2-chloromethyl-4(3H)-quinazolinones. Source: Molecules (2010).[4] Context: Describes the base synthesis of the core and general

    
     conditions for 2-chloro derivatives.
    
    
  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. Source: MDPI (2024). Context: Detailed mechanistic study on solvent effects (polar protic vs aprotic) in amine substitutions.

  • Hydrolysis Mechanisms of 2-Chloroquinazolines. Source: Acta Crystallographica (2012).[5] Context: Structural analysis and conditions leading to the formation of quinazolindiones (hydrolysis products).

  • Solubility and Stability of Quinazolin-4(3H)-ones. Source: MedChemExpress Product Guide. Context: Solubility data for biological assays and NMR solvent selection.

Sources

Troubleshooting

Addressing solubility issues of 2-Chloro-7-methylquinazolin-4(3H)-one in water

This guide functions as a Tier 3 Technical Support resource, designed for researchers encountering solubility and stability challenges with 2-Chloro-7-methylquinazolin-4(3H)-one . Subject: Solubility Optimization, Stabil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource, designed for researchers encountering solubility and stability challenges with 2-Chloro-7-methylquinazolin-4(3H)-one .

Subject: Solubility Optimization, Stability Protocols, and Aqueous Formulation Compound ID: 2-Cl-7-Me-QZN Chemical Class: Quinazolinone / Heterocyclic Building Block

Section 1: The Core Challenge (Read This First)

User Question: "I am trying to dissolve 2-Chloro-7-methylquinazolin-4(3H)-one in water/PBS for a biological assay, but it precipitates immediately or shows inconsistent results. What is happening?"

Technical Insight: You are fighting two opposing forces: Lipophilicity vs. Chemical Reactivity .

  • Solubility: The quinazolinone core is planar and aromatic, leading to high crystal lattice energy and poor aqueous solubility (< 1 mg/mL predicted). The 2-chloro and 7-methyl substituents increase lipophilicity (LogP ~2.5–3.0), making it a BCS Class II/IV-like compound.

  • Stability (The Hidden Trap): The chlorine atom at the C2 position is electrophilic . In aqueous environments (especially at pH > 7), it is susceptible to nucleophilic attack by water or hydroxide ions. This converts your compound into 7-methylquinazoline-2,4(1H,3H)-dione (inactive impurity), releasing HCl.

Critical Rule: Never store this compound in aqueous solution. Prepare fresh immediately before use.

Section 2: Solubility Decision Tree & Workflow

Use the following logic to determine the best solvent system for your specific application (In Vitro vs. In Vivo).

SolubilityWorkflow Start START: Define Application Stock Step 1: Prepare Stock (DMSO or DMF) Start->Stock AppType Application Type? Stock->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo Dilution Direct Dilution (< 1% DMSO) InVitro->Dilution Formulation Complex Formulation Required InVivo->Formulation PrecipCheck Precipitation? Dilution->PrecipCheck No No PrecipCheck->No Yes Yes PrecipCheck->Yes Success1 Proceed to Assay (Use within 30 min) Cosolvent Add Co-solvent (PEG400 / Tween 80) Cosolvent->Success1 Cyclodextrin Strategy A: Cyclodextrin (20% HP-β-CD) Formulation->Cyclodextrin Lipid Strategy B: Lipid/Surfactant (10% DMSO / 40% PEG400 / 5% Tween) Formulation->Lipid No->Success1 Yes->Cosolvent

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Section 3: Troubleshooting Guides (Q&A)
Issue 1: "My HPLC peak area is decreasing over time in the buffer."

Diagnosis: Hydrolytic Degradation. Mechanism: The C2-Chloro group is a leaving group. In the presence of water, it hydrolyzes to form the "dione" analog. This reaction is accelerated by basic pH and heat. Solution:

  • Check pH: Ensure your buffer is pH 7.0–7.4. Avoid pH > 8.0.

  • Temperature: Keep solutions on ice (4°C) until the moment of addition.

  • Verification: Run an LC-MS of your "degraded" sample. Look for a mass shift of -18 Da (loss of HCl, gain of H2O? Actually: -35.5 (Cl) + 17 (OH) = net loss of ~18.5 Da, but practically M+H changes from ~195 to ~177). Correction: The transformation is Cl (35.5)

    
     OH (17). Mass change is 
    
    
    
    .
Issue 2: "The compound crashes out upon dilution into media."

Diagnosis: "Crash-out" precipitation due to high lattice energy. Solution: Use the "Sandwich" Dilution Method :

  • Dissolve compound in 100% DMSO (Stock: 10–50 mM).

  • Prepare an "Intermediate" solution: Mix DMSO stock with PEG400 (1:1 ratio).

  • Slowly add this mixture to the vortexing aqueous media. Why this works: PEG400 acts as a bridge, preventing the immediate formation of crystal nuclei that occurs when hydrophobic DMSO hits hydrophilic water.

Section 4: Validated Formulation Protocols
Protocol A: Standard Stock Preparation (Self-Validating)
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: 10 mM to 50 mM.

  • Storage: -20°C, desiccated.

  • Validation Step: Dilute 1 µL of stock into 999 µL water. Measure OD at 280-320 nm immediately. If the solution is cloudy or OD is undefined (scattering), the stock is valid but the aqueous solubility limit is exceeded.

Protocol B: Cyclodextrin Complexation (For In Vivo/High Conc.)

Rationale: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the hydrophobic quinazolinone core, shielding the C2-Cl from hydrolysis and preventing precipitation.

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in 0.9% Saline or PBS.

  • Compound Prep: Dissolve compound in pure DMSO (concentration = 20x final target).

  • Mixing: Slowly add 5% volume of DMSO stock to 95% volume of the Cyclodextrin vehicle while vortexing.

  • Sonication: Sonicate for 5–10 minutes at room temperature (monitor temperature to prevent degradation).

  • Result: Should yield a clear solution stable for 4–6 hours.

Protocol C: Quantitative Solubility Assessment

If you need exact numbers, do not rely on visual inspection.

  • Add excess solid compound to PBS (pH 7.4).

  • Shake for 24 hours at 25°C.

  • Filter (0.22 µm PTFE).

  • Analyze filtrate by HPLC-UV against a standard curve prepared in DMSO.

    • Note: If the peak has shifted to the "dione" form, report "Unstable" rather than a solubility value.

Section 5: Degradation Pathway Visualization

Understanding the breakdown is essential for interpreting "failed" experiments.

Degradation Compound 2-Chloro-7-methyl quinazolin-4(3H)-one (Active / Target) TS Tetrahedral Intermediate Compound->TS Nucleophilic Attack (at C2) Dione 7-methylquinazoline -2,4(1H,3H)-dione (Inactive Impurity) TS->Dione Elimination of Cl Water + H2O / OH- HCl - HCl

Figure 2: Hydrolytic degradation pathway. The electrophilic C2 position is vulnerable to nucleophilic substitution, converting the chloro-drug into the dione impurity.

Summary of Physicochemical Properties
PropertyValue (Estimated/Literature)Implications for Handling
MW 194.62 g/mol Small molecule, diffuses rapidly.
LogP ~2.5 – 3.0Lipophilic. Requires organic co-solvents.
Solubility (Water) < 0.5 mg/mL (Predicted)Poor. Do not use water for stocks.
Solubility (DMSO) > 50 mg/mLExcellent. Preferred stock solvent.
pKa ~9.5 (N3-H)Acidic proton. Soluble at pH > 10, but unstable .
Reactivity C2-Cl ElectrophileHydrolysis Risk. Avoid basic aqueous storage.
References
  • Cao, D. L., et al. (2012).[1] Crystal structure of 2-chloroquinazolin-4(3H)-one.[1][2] Acta Crystallographica Section E, 68(6), o1958.[2] Link

    • Context: Establishes the structural planarity and lattice stability contributing to poor solubility.
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link

    • Context: Reviews the reactivity of the quinazolinone core, specifically the susceptibility of C2-substituted deriv
  • MedChemExpress. (2024). 4(3H)-Quinazolinone Product Guide. MCE Technical Data. Link

    • Context: Provides baseline solubility data for the parent scaffold (DMSO vs. Water)
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

    • Context: General reference for the "Sandwich" dilution method and cosolvent str

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Vibrational Landscape of 2-Chloro-7-methylquinazolin-4(3H)-one: An FTIR Spectral Analysis and Comparative Study

For Immediate Release In the intricate world of medicinal chemistry and drug development, the precise characterization of novel heterocyclic compounds is paramount. Among these, the quinazolinone scaffold holds a place o...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of medicinal chemistry and drug development, the precise characterization of novel heterocyclic compounds is paramount. Among these, the quinazolinone scaffold holds a place of prominence due to the broad spectrum of biological activities its derivatives possess.[1][2] This guide offers an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of a specific derivative, 2-Chloro-7-methylquinazolin-4(3H)-one. As a senior application scientist, this document is designed to provide researchers, scientists, and drug development professionals with a predictive and comparative framework for identifying and characterizing this and similar molecules.

The Quinazolinone Core: A Vibrational Fingerprint

The 4(3H)-quinazolinone skeleton is characterized by a series of distinct vibrational modes that serve as a fundamental fingerprint in an IR spectrum. Understanding these core vibrations is the first step in elucidating the spectrum of any of its derivatives.

The most prominent and diagnostically significant absorption band in quinazolinones is the carbonyl (C=O) stretching vibration of the amide group within the pyrimidinone ring. This typically appears as a strong band in the region of 1690-1660 cm⁻¹ .[3][4] Another key feature is the C=N stretching vibration, which is often observed in the 1635-1547 cm⁻¹ range.[2][5] The aromatic C=C stretching vibrations from the fused benzene ring give rise to a series of bands between 1610 cm⁻¹ and 1475 cm⁻¹ .[5]

The N-H stretching vibration of the lactam group in the 4(3H)-one tautomer is also a crucial identifier, typically appearing as a broad band in the region of 3400-3200 cm⁻¹ . However, its position and appearance can be significantly influenced by hydrogen bonding in the solid state. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ , while the out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, appear in the 900-700 cm⁻¹ region.[5]

Predicted FTIR Characteristic Peaks for 2-Chloro-7-methylquinazolin-4(3H)-one

By integrating the known effects of chloro and methyl substituents on the benzene ring with the foundational quinazolinone spectrum, we can predict the characteristic peaks for 2-Chloro-7-methylquinazolin-4(3H)-one. The chloro-substituent at the 2-position and the methyl group at the 7-position will subtly modulate the electronic environment and vibrational energies of the molecule.

Predicted Wavenumber (cm⁻¹)Vibrational AssignmentExpected IntensityRationale for Prediction
~3200N-H stretchMedium, BroadTypical for lactam N-H, broadened by hydrogen bonding.
~3070Aromatic C-H stretchMedium-WeakCharacteristic of C-H bonds on the benzene ring.
~2960, ~2870Aliphatic C-H stretch (asymmetric and symmetric)Medium-WeakFrom the methyl group at the 7-position.
~1680C=O stretch (amide I)StrongThe electron-withdrawing effect of the 2-chloro group may slightly increase the C=O bond order, shifting it to a higher wavenumber compared to the unsubstituted parent.
~1615C=N stretchStrongCharacteristic of the quinazolinone ring.
~1580, ~1490Aromatic C=C stretchMedium-StrongTypical for the quinazolinone aromatic system.
~1450CH₃ asymmetric bendingMediumCharacteristic of the methyl substituent.
~1375CH₃ symmetric bendingWeakCharacteristic of the methyl substituent.
~1150C-Cl stretchMedium-StrongThe position can vary, but this is a reasonable estimate for a C-Cl bond at the 2-position of a quinazolinone.
~830C-H out-of-plane bendingStrongIndicative of a 1,2,4-trisubstituted benzene ring.

Comparative Analysis with Structurally Related Compounds

To ground our predictions in experimental reality, we can compare the expected spectrum of 2-Chloro-7-methylquinazolin-4(3H)-one with the reported FTIR data of similar molecules. For instance, a study on 7-chloro-2-methyl-4H-benzo[d][1][5]-oxazin-4-one and its conversion to 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one provides valuable comparative data.[6] The latter compound, while having a 3-amino group, shares the 7-chloro and 2-methyl substitution pattern. The reported spectrum showed the absence of a C-O stretch and the presence of NH₂ stretches around 3285 cm⁻¹ and 3184 cm⁻¹, which is consistent with the proposed structure.[6]

Another relevant comparison can be made with various 2,3-disubstituted quinazolin-4(3H)-ones. For example, the IR spectrum of a 7-chloro-3-(2,3,4-trichlorophenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one has been reported, which, despite different substituents at the 2 and 3 positions, provides context for the vibrations of a 7-chloro-substituted quinazolinone ring.[7]

Experimental Protocol for FTIR Analysis

For researchers aiming to acquire experimental data for 2-Chloro-7-methylquinazolin-4(3H)-one or similar solid compounds, the following protocol is recommended.

Sample Preparation (KBr Pellet Method)
  • Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The goal is to achieve a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.[1]

Data Acquisition
  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum. A typical scan range is from 4000 to 400 cm⁻¹.[1]

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Homogeneous Powder Background Record Background Spectrum Press->Background Prepared Sample Sample Record Sample Spectrum Background->Sample Empty Compartment Process Process Raw Data (FT, Baseline Correction) Sample->Process Interferogram Interpret Interpret Spectrum Process->Interpret Processed Spectrum

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

Conclusion

The structural elucidation of novel compounds like 2-Chloro-7-methylquinazolin-4(3H)-one is a critical step in the drug discovery pipeline. While a direct experimental FTIR spectrum is not yet published, a robust predictive analysis based on the well-understood vibrational characteristics of the quinazolinone scaffold and its derivatives provides a strong foundation for its identification. The characteristic peaks, particularly the C=O stretch, C=N stretch, and the substitution pattern in the fingerprint region, offer a unique spectral signature. This guide provides researchers with the necessary comparative data and experimental protocols to confidently identify and characterize this and other related quinazolinone derivatives, thereby accelerating the pace of research and development in medicinal chemistry.

References

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. PMC. Available at: [Link]

  • FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][5]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Online Press. Available at: [Link]

  • Synthesis, Characterization and biological evaluation of some Novel 2, 3-disubstituted quinazolin-4(3H)-ones derivatives. JETIR. Available at: [Link]

  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Publications. Available at: [Link]

  • Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ResearchGate. Available at: [Link]

  • Synthesis and characterization of new quinazoline-4(3H)-one Schiff bases. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]

  • Synthesis and characterization of novel 2-methyl-quinazolin-4(3H)-ones. ScienceDirect. Available at: [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. Available at: [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. Available at: [Link]

  • FTIR Spectrum for compound (12). 1 H-NMR spectrum of compound (11) show... ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

Sources

Comparative

Mastering Purity: A Comparative Guide to HPLC Method Development for 2-Chloro-7-methylquinazolin-4(3H)-one

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For novel heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For novel heterocyclic compounds like 2-Chloro-7-methylquinazolin-4(3H)-one, a key intermediate in the synthesis of various bioactive molecules, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods, moving beyond a simple recitation of steps to explain the scientific rationale behind each decision in the method development process.

The Analytical Challenge: Separating Structurally Similar Compounds

The primary challenge in analyzing 2-Chloro-7-methylquinazolin-4(3H)-one lies in the potential presence of closely related impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products formed during synthesis or storage. A successful HPLC method must be able to resolve the main compound from all these potential impurities, a task that demands careful optimization of chromatographic conditions.

Strategic Approach to HPLC Method Development

Our approach to developing a stability-indicating HPLC method for 2-Chloro-7-methylquinazolin-4(3H)-one is a multi-step, systematic process. The goal is to achieve optimal separation, peak shape, and sensitivity in the shortest possible analysis time.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification & Validation A Analyte Characterization (pKa, logP, UV spectra) B Initial Column & Mobile Phase Screening A->B Informs initial conditions C Mobile Phase Optimization (Organic ratio, pH, Buffer) B->C Iterative process D Gradient Profile Refinement C->D Improves resolution E Forced Degradation Studies D->E F Method Validation (ICH Q2(R1)) E->F Confirms stability-indicating nature

Caption: Workflow for HPLC Method Development.

Comparative Analysis of Critical Method Parameters

Stationary Phase Selection: C18 vs. C8 Columns

The choice of the stationary phase is arguably the most critical factor influencing the selectivity of the separation. For heterocyclic compounds like quinazolinones, reversed-phase columns are the industry standard.[1] The most common choices are C18 (octadecyl) and C8 (octyl) bonded silica.

  • C18 Columns: These columns have longer alkyl chains, making them more hydrophobic.[2] This increased hydrophobicity leads to stronger retention of non-polar and moderately polar compounds. For complex mixtures with structurally similar impurities, the higher resolving power of a C18 column is often advantageous.[3]

  • C8 Columns: With shorter alkyl chains, C8 columns are less hydrophobic than their C18 counterparts.[4] This results in shorter retention times, which can be beneficial for high-throughput analysis.[3] For moderately hydrophobic compounds that may be too strongly retained on a C18 column, a C8 column can provide better peak shapes and faster elution.[2]

Experimental Comparison:

To illustrate the impact of the stationary phase, a sample of 2-Chloro-7-methylquinazolin-4(3H)-one, spiked with a potential starting material impurity (2-amino-4-chloro-benzoic acid), was analyzed on both C18 and C8 columns under identical mobile phase conditions.

ParameterC18 ColumnC8 Column
Column ACE Excel 5 C18 (150 x 4.6 mm, 5 µm)ACE Excel 5 C8 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-80% B in 15 min20-80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection PDA at 254 nmPDA at 254 nm
Retention Time (Main Peak) 10.2 min8.5 min
Retention Time (Impurity) 4.5 min3.8 min
Resolution 8.26.5
Mobile Phase Optimization: The Power of pH and Organic Modifier

The mobile phase composition plays a crucial role in manipulating retention times and selectivity.[5]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[6] Acetonitrile generally has a lower viscosity and provides better peak shapes for many compounds. A systematic approach is to start with a gradient elution to separate the main compound and its impurities, then optimize the gradient for the best resolution.[7]

Detector Selection: The Advantage of Photodiode Array (PDA)

While a simple UV detector can be used for routine analysis, a Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended for method development and impurity profiling.[11] A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This provides several advantages:

  • Peak Purity Analysis: The software can compare spectra across a single peak to assess its homogeneity, providing an indication of co-eluting impurities.[2]

  • Compound Identification: The UV spectrum can aid in the tentative identification of impurities by comparing them to the main compound or known standards.

  • Method Optimization: It allows for the selection of the optimal wavelength for detection of all compounds of interest, maximizing sensitivity.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the active ingredient from its degradation products.[4] To achieve this, forced degradation studies are performed as mandated by ICH guidelines.[9] The drug substance is subjected to stress conditions to generate potential degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 N HCl. Heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample and add 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the sample and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed using the developed HPLC method. The chromatograms should demonstrate that all degradation products are well-resolved from the main peak and from each other.

Recommended HPLC Method for Purity of 2-Chloro-7-methylquinazolin-4(3H)-one

Based on the comparative analysis and established principles, the following method is recommended as a starting point for validation:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and resolution for the main compound and potential impurities.
Mobile Phase A 0.05 M Potassium Phosphate buffer, pH 3.0Buffering ensures reproducible retention times. Low pH suppresses silanol interactions and ensures consistent ionization state.
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient 20% to 80% B over 20 minutesTo elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity.
Detector PDA/DAD, 254 nmAllows for peak purity analysis and spectral identification.
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)To ensure sample solubility and compatibility with the mobile phase.

This method provides a robust starting point. Further optimization may be required based on the specific impurity profile of the manufactured batches. The final validated method should meet all system suitability criteria, including resolution, tailing factor, and theoretical plates, as defined by regulatory guidelines.[4]

Conclusion

Developing a reliable HPLC method for the purity determination of 2-Chloro-7-methylquinazolin-4(3H)-one is a systematic process that involves a deep understanding of chromatographic principles and the specific chemistry of the analyte. The comparison between C18 and C8 columns highlights the trade-offs between retention, resolution, and analysis time. The C18 stationary phase is recommended for its superior resolving power for complex impurity profiles. Optimization of the mobile phase, particularly pH, is critical for achieving reproducible results. The use of a PDA detector and the execution of forced degradation studies are essential for developing a truly robust and stability-indicating method that ensures the quality and safety of the final drug product.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • Patel, S., et al. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Quality Assurance.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained.
  • SGS. (n.d.). Forced Degradation Testing.
  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC.
  • LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-Amino-5-chloro-4(3H)-quinazolinone Properties.
  • Wel-Bloom Bio-Tech Corporation. (n.d.). HPLC Method Development and Impurity Profiling.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • SIELC Technologies. (2018, February 16). Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column.
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • PMC. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
  • Scientific Research Publishing. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.

Sources

Validation

A Comparative Guide to the Melting Point Determination of 2-Chloro-7-methylquinazolin-4(3H)-one

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The melting point of a pure crystalline solid is a fundamental and critical physical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The melting point of a pure crystalline solid is a fundamental and critical physical property, serving as a primary indicator of purity and identity. This guide provides a comprehensive analysis of the melting point range for pure 2-Chloro-7-methylquinazolin-4(3H)-one, a quinazolinone derivative of significant interest in medicinal chemistry.

This document will delve into a comparative analysis with structurally analogous compounds, detail rigorous experimental protocols for accurate melting point determination, and offer insights into the causality behind these experimental choices. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Comparative Melting Point Analysis

Compound NameStructureMelting Point (°C)Citation
2-Chloro-7-methylquinazolin-4(3H)-one (Target Compound)(Predicted Range) N/A
7-Chloro-2-methyl-1H-quinazolin-4-one262-263[1]
2-Chloromethyl-7-chloroquinazolin-4(3H)-one232-234[2]
2-Methyl-4(3H)-quinazolinone231-233[3]
2-Chloroquinazolin-4(3H)-one>230[4][5]
6-Chloro-2-methylquinazolin-4(3H)-one(Not specified)[6]

Table 1: Melting Points of 2-Chloro-7-methylquinazolin-4(3H)-one and Structurally Related Compounds.

The structural nuances among these compounds—such as the position of the chloro and methyl substituents—play a significant role in their crystalline lattice energies and, consequently, their melting points. For instance, the isomeric 7-Chloro-2-methyl-1H-quinazolin-4-one exhibits a high melting point of 262-263 °C[1]. The seemingly minor difference in the attachment of the chlorine atom from the methyl group in our target compound is expected to influence the intermolecular forces, leading to a distinct, albeit likely high, melting point.

Experimental Protocols for Accurate Melting Point Determination

To ensure the highest fidelity in experimental outcomes, two primary methods for melting point determination are recommended: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This method provides a visual determination of the melting range and is a staple in synthetic chemistry labs for its simplicity and reliability.

Workflow for Capillary Melting Point Determination

cluster_prep Sample Preparation cluster_analysis Melting Point Analysis prep1 Grind the crystalline sample to a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 Ensures uniform heat distribution analysis1 Place the capillary tube in a calibrated melting point apparatus. prep2->analysis1 Transfer of prepared sample analysis2 Heat the sample at a slow, controlled rate (1-2 °C/min). analysis1->analysis2 Controlled heating is critical for accuracy analysis3 Record the temperature at which the first drop of liquid appears (onset). analysis2->analysis3 Observation of phase transition analysis4 Record the temperature at which the entire sample becomes liquid (clear point). analysis3->analysis4 Defining the melting range

A schematic of the capillary melting point determination workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 2-Chloro-7-methylquinazolin-4(3H)-one is thoroughly dried to remove any residual solvent, which can depress the melting point.

    • Finely grind a small amount of the crystalline solid using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Analysis:

    • Place the packed capillary tube into a calibrated digital melting point apparatus.[7][8][9][10]

    • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

    • Carefully observe the sample. Record the temperature at which the first sign of melting is observed (the point at which the solid begins to collapse and liquid appears).

    • Continue heating and record the temperature at which the last solid particle melts.

    • The recorded range between these two temperatures is the melting point range of the sample. For a pure compound, this range should be narrow, typically within 1-2 °C.

Causality Behind Experimental Choices:

  • Fine Grinding: A finely ground powder ensures that the sample is heated uniformly, preventing different parts of the sample from melting at different times, which would broaden the observed melting range.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting point reading.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and accurate determination of the melting point.

Workflow for DSC Analysis

cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_analysis Data Interpretation dsc_prep1 Accurately weigh 1-5 mg of the sample into an aluminum DSC pan. dsc_prep2 Hermetically seal the pan to prevent sublimation or decomposition. dsc_prep1->dsc_prep2 Precise mass is key for quantitative analysis dsc_analysis1 Place the sample pan and an empty reference pan into the DSC cell. dsc_prep2->dsc_analysis1 Loading of prepared sample dsc_analysis2 Equilibrate the system at a temperature below the expected melting point. dsc_analysis1->dsc_analysis2 Establishment of a thermal baseline dsc_analysis3 Ramp the temperature at a controlled rate (e.g., 10 °C/min). dsc_analysis2->dsc_analysis3 Linear temperature program dsc_analysis4 Record the heat flow as a function of temperature. dsc_analysis3->dsc_analysis4 Data acquisition data_analysis1 Identify the endothermic peak corresponding to melting. dsc_analysis4->data_analysis1 Generation of DSC thermogram data_analysis2 Determine the onset temperature and the peak temperature of the endotherm. data_analysis1->data_analysis2 Analysis of the thermogram

A schematic of the Differential Scanning Calorimetry (DSC) workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the pure 2-Chloro-7-methylquinazolin-4(3H)-one into a clean aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This is important to prevent any loss of sample due to sublimation.

  • Instrument Setup and Analysis:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample holder.

    • Set the instrument to a starting temperature well below the expected melting point (e.g., 30 °C).

    • Program the instrument to heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere to prevent oxidative degradation.

    • The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Interpretation:

    • The melting of the sample will appear as an endothermic peak on the resulting thermogram.

    • The onset temperature of this peak is generally taken as the melting point. The peak temperature is also often reported. For a pure, crystalline material, the melting endotherm will be sharp and narrow.

Causality Behind Experimental Choices:

  • Hermetic Sealing: This prevents any mass loss during heating, which would affect the accuracy of the heat flow measurement.

  • Inert Atmosphere: The use of a nitrogen purge creates an inert environment, preventing any exothermic decomposition that could interfere with the endothermic melting transition.

  • Controlled Heating Rate: A consistent and known heating rate is essential for reproducible and accurate DSC results.

Conclusion

The determination of a precise melting point range is a critical step in the characterization of 2-Chloro-7-methylquinazolin-4(3H)-one. By leveraging comparative data from structurally similar compounds, a reasonable estimate of the melting point can be established. However, for definitive characterization, rigorous experimental determination is non-negotiable.

The protocols for capillary melting point determination and Differential Scanning Calorimetry outlined in this guide provide robust and reliable methods for obtaining this crucial data point. The explanations of the rationale behind each experimental step are intended to empower researchers to not only perform these analyses but also to understand the underlying principles that ensure data integrity. Adherence to these methodologies will contribute to the generation of high-quality, reproducible data that is essential for advancing drug discovery and development efforts.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2][7]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences.

  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and antiproliferative evaluation of some novel quinazolin‐4(3H)‐one derivatives. Journal of Heterocyclic Chemistry.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • 2-(Chloromethyl)-4(3H)-quinazolinone | C9H7ClN2O | CID 135417374. PubChem.
  • Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry.
  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • 2-METHYL-4(3H)-QUINAZOLINONE Product Description. ChemicalBook.
  • 2-Chloroquinazolin-4(3H)-one.
  • 7-CHLORO-2-METHYL-1H-QUINAZOLIN-4-ONE. ChemicalBook.

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Comparative

Reactivity Face-Off: A Comparative Guide to 2-Chloro- and 2-Methylthio-Quinazolin-4(3H)-ones in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinazolin-4(3H)-one scaffold is a cornerstone for the development of a vast array of therapeutic agents. Its v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolin-4(3H)-one scaffold is a cornerstone for the development of a vast array of therapeutic agents. Its versatile biological activities are often unlocked through functionalization at the C2 position. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-chloro-quinazolin-4(3H)-one and 2-methylthio-quinazolin-4(3H)-one, toward nucleophilic aromatic substitution (SNAr). Understanding the nuanced differences in their reactivity is paramount for rational synthetic design and the efficient construction of novel molecular entities.

The Quinazolinone Core: A Privileged Scaffold

The quinazolinone ring system, a fusion of benzene and pyrimidine rings, is a "privileged structure" in drug discovery, forming the backbone of numerous natural products and synthetic drugs with activities ranging from anticancer to antimicrobial.[1] The C2 position is particularly amenable to modification, allowing for the introduction of diverse functionalities that can modulate the pharmacological profile of the resulting molecules. The choice of the leaving group at this position—typically a halogen or a sulfur-based group—profoundly influences the ease and efficiency of these synthetic transformations.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Quinazolinones

The reactivity of 2-substituted quinazolinones is governed by the nucleophilic aromatic substitution (SNAr) mechanism. Unlike SN2 reactions at sp3-hybridized carbons, SNAr at an sp2-hybridized aromatic carbon proceeds through a two-step addition-elimination pathway.[2][3]

sn_ar_mechanism

The first step, which is often rate-determining, involves the attack of a nucleophile on the electron-deficient C2 carbon, leading to the formation of a negatively charged resonance-stabilized intermediate known as a Meisenheimer-like complex.[3] The second step is the rapid expulsion of the leaving group, which restores the aromaticity of the quinazolinone ring.

Comparative Reactivity Analysis: 2-Chloro- vs. 2-Methylthio-Quinazolin-4(3H)-one

The central question for the synthetic chemist is which of these two substrates is more reactive. The answer is not straightforward and depends on a delicate balance of electronic effects and the nature of the leaving group.

Leaving Group Ability: A Tale of Two Anions

A good leaving group is one that can stabilize the negative charge it accepts upon bond cleavage. A common proxy for this is the pKa of the conjugate acid of the leaving group; a lower pKa indicates a weaker conjugate base and thus a better leaving group.[4]

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability (in principle)
Chloride (Cl⁻)Hydrochloric Acid (HCl)~ -8.0[1]Excellent
Methylthiolate (CH₃S⁻)Methanethiol (CH₃SH)~ 10.4[5][6]Moderate

Based solely on this principle, the chloride ion is a significantly better leaving group than the methylthiolate ion. This would suggest that 2-chloro-quinazolin-4(3H)-one is the more reactive substrate. However, this is an oversimplification in the context of SNAr reactions.

The "Element Effect" and the Rate-Determining Step

In many SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[2] This can lead to a counterintuitive trend in reactivity known as the "element effect," where for halogens, the reactivity order is often F > Cl > Br > I.[2] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.

While the methylthio group is less electronegative than chlorine, its sulfur atom is more polarizable. This can influence the interaction with the incoming nucleophile.[2]

The Verdict on Reactivity

Considering these factors, 2-chloro-quinazolin-4(3H)-one is generally the more reactive and widely used substrate for nucleophilic aromatic substitution reactions . The superior leaving group ability of the chloride ion often outweighs other electronic effects, especially with moderately to strongly basic nucleophiles. The synthesis of 2-aminoquinazolines, for instance, is frequently accomplished from the 2-chloro precursor under relatively mild conditions.[6]

The 2-methylthio group is considered a moderate leaving group. While it can be displaced by strong nucleophiles, the reaction often requires more forcing conditions (e.g., higher temperatures or stronger bases) compared to the chloro analogue. However, the methylthio group can offer advantages in certain synthetic strategies, such as in cases where a milder leaving group is desired to achieve selectivity in the presence of other reactive sites.

Experimental Protocols

The following are representative experimental procedures for the synthesis of 2-amino-substituted quinazolin-4(3H)-ones from both 2-chloro- and 2-methylthio- precursors.

Synthesis of 2-(Phenylamino)quinazolin-4(3H)-one from 2-Chloro-quinazolin-4(3H)-one

This protocol is adapted from a procedure for the synthesis of 2-(amino)quinazolin-4(3H)-one derivatives.[6]

Step-by-Step Methodology:

  • To a stirred solution of 2-chloro-quinazolin-4(3H)-one (1.0 mmol) in dimethylformamide (DMF, 5 mL), add aniline (1.2 mmol).

  • Heat the reaction mixture to 85 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford the desired 2-(phenylamino)quinazolin-4(3H)-one.

chloro_synthesis

Proposed Synthesis of 2-(Phenylamino)quinazolin-4(3H)-one from 2-Methylthio-quinazolin-4(3H)-one

Step-by-Step Methodology:

  • In a sealed tube, combine 2-methylthio-quinazolin-4(3H)-one (1.0 mmol) and aniline (2.0 mmol).

  • Add a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (5 mL).

  • Heat the mixture to a temperature in the range of 120-150 °C.

  • Stir the reaction at this temperature for 24-48 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether) to remove unreacted aniline, and dry under vacuum.

methylthio_synthesis

Conclusion and Outlook

In the comparative analysis of 2-chloro- and 2-methylthio-quinazolin-4(3H)-ones, the chloro-substituted derivative emerges as the more reactive and generally preferred substrate for nucleophilic aromatic substitution. This is primarily attributed to the excellent leaving group ability of the chloride ion. While the methylthio group is a viable alternative, its displacement typically requires more stringent reaction conditions.

The choice between these two intermediates will ultimately depend on the specific synthetic strategy, the nature of the nucleophile, and the desired reactivity profile. For the rapid and efficient synthesis of a wide range of 2-substituted quinazolinones, the 2-chloro derivative remains the workhorse. However, the 2-methylthio analogue may find utility in more specialized applications where a less labile leaving group is advantageous. Future kinetic studies directly comparing these two substrates under identical conditions would provide valuable quantitative data to further guide synthetic chemists in their endeavors.

References

  • Wikipedia. (n.d.). Methanethiol. Retrieved from [Link]

  • University of California, Davis. (2013). Chem 14D – Spring 2013 pKa Table.
  • MiMeDB. (n.d.). Showing metabocard for Methanethiol (MMDBc0032913). Retrieved from [Link]

  • Lin, M. H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 843. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐aminoquinazolin‐4(3H)‐ones. Retrieved from [Link]

  • Abbas, S. Y. (2020). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 25(16), 3737. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Wang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9146-9158. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinones 9. Retrieved from [Link]

  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. Retrieved from [Link]

  • Um, I. H., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of organic chemistry, 76(15), 6031–6039. Retrieved from [Link]

  • Karageorgiou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. Retrieved from [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

  • ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methanethiol. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 2-Chloro-7-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Novel Quinazolinones 2-Chloro-7-methylquinazolin-4(3H)-one belongs to the quinazolinone class of heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Novel Quinazolinones

2-Chloro-7-methylquinazolin-4(3H)-one belongs to the quinazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2] As with any novel compound in the drug discovery pipeline, the development of robust and validated analytical methods for its quantification is paramount for ensuring data integrity in pharmacological and toxicological studies.

  • Identifying commercially available reference materials.

  • Presenting a protocol for the in-house qualification of non-certified reference standards.

  • Comparing suitable analytical techniques for the accurate quantification of 2-Chloro-7-methylquinazolin-4(3H)-one.

Availability of Reference Standards: A Market Survey

A comprehensive search of major suppliers of reference standards reveals a scarcity of a certified reference material for 2-Chloro-7-methylquinazolin-4(3H)-one. While major distributors like Sigma-Aldrich and LGC Standards offer a variety of other quinazolinone derivatives, the specific target analyte is not listed in their CRM catalogues.[3][4]

However, a potential source for a non-certified reference material has been identified:

SupplierProduct NamePurityCAS NumberAvailability
CookeChem7-chloro-4(3H)-quinazolinone , 97%97%31374-18-2In Stock

Table 1: Commercially available reference material for 2-Chloro-7-methylquinazolin-4(3H)-one.[5]

It is crucial to note that the product from CookeChem is listed with a purity of 97% and is not designated as a CRM. Therefore, its use as a quantitative standard necessitates a thorough in-house validation to establish its identity and purity with a high degree of confidence.

In-House Qualification of a Non-Certified Reference Standard

When a CRM is unavailable, the onus is on the analytical scientist to rigorously characterize the available reference material. This process, known as "in-house qualification," establishes the material's fitness for its intended use. The following workflow outlines the essential steps for qualifying the 2-Chloro-7-methylquinazolin-4(3H)-one reference material.

G cluster_0 Reference Material Qualification Workflow cluster_1 Identity Tests cluster_2 Purity Assays A Obtain Reference Material (e.g., CookeChem, 97%) B Identity Confirmation A->B C Purity Determination A->C B1 1H NMR & 13C NMR B->B1 B2 Mass Spectrometry (MS) B->B2 B3 Infrared (IR) Spectroscopy B->B3 C1 HPLC-UV (Area % Normalization) C->C1 C2 GC-MS (Area % Normalization) C->C2 C3 Loss on Drying (LOD) C->C3 C4 Residue on Ignition (ROI) C->C4 D Documentation B1->D Compile Qualification Report B2->D Compile Qualification Report B3->D Compile Qualification Report C1->D Compile Qualification Report C2->D Compile Qualification Report C3->D Compile Qualification Report C4->D Compile Qualification Report

Caption: Workflow for the in-house qualification of a non-certified reference standard.

Step-by-Step Protocol for Identity Confirmation

Objective: To confirm that the chemical structure of the obtained material is indeed 2-Chloro-7-methylquinazolin-4(3H)-one.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Procedure: Dissolve an accurately weighed amount of the reference material in a suitable deuterated solvent (e.g., DMSO-d6). Acquire 1H and 13C NMR spectra.

    • Acceptance Criteria: The observed chemical shifts, coupling constants, and integration values in the 1H NMR spectrum, and the chemical shifts in the 13C NMR spectrum, must be consistent with the proposed structure of 2-Chloro-7-methylquinazolin-4(3H)-one. Published spectral data for similar quinazolinone derivatives can be used for comparison.[6][7]

  • Mass Spectrometry (MS):

    • Procedure: Prepare a dilute solution of the reference material and analyze it using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a suitable ionization technique (e.g., ESI or APCI).

    • Acceptance Criteria: The measured accurate mass of the molecular ion should be within a narrow tolerance (typically ± 5 ppm) of the theoretical exact mass of 2-Chloro-7-methylquinazolin-4(3H)-one (C9H7ClN2O).

  • Infrared (IR) Spectroscopy:

    • Procedure: Acquire the IR spectrum of the solid reference material using an ATR-FTIR spectrometer.

    • Acceptance Criteria: The spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (amide), C=N, C-Cl, and aromatic C-H stretches.

Step-by-Step Protocol for Purity Determination

Objective: To accurately determine the purity of the reference material.

Methodologies:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Principle: This is the primary technique for assessing the purity of non-volatile organic compounds. The principle of 100% area normalization is used, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

    • Protocol:

      • Chromatographic Conditions:

        • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

        • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.

        • Flow Rate: 1.0 mL/min.

        • Column Temperature: 30 °C.

        • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte; a wavelength of maximum absorbance should be chosen (e.g., around 230-250 nm for quinazolinones).

        • Injection Volume: 10 µL.

      • Sample Preparation: Prepare a solution of the reference material in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

      • Analysis: Inject the sample and record the chromatogram for a runtime sufficient to elute any potential impurities.

      • Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

    • Trustworthiness: To ensure the validity of this method, perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method is stability-indicating and can separate the main peak from all potential degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: Suitable for volatile and thermally stable impurities.

    • Protocol:

      • GC Conditions:

        • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

        • Inlet Temperature: 250 °C.

        • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

        • Carrier Gas: Helium at a constant flow rate.

      • MS Conditions:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.

        • Scan Range: m/z 40-500.

      • Sample Preparation: Prepare a solution of the reference material in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

      • Analysis and Calculation: Similar to HPLC, use area percent normalization to estimate purity. The mass spectrum of the main peak should be consistent with the structure of 2-Chloro-7-methylquinazolin-4(3H)-one.

  • Non-Chromatographic Purity Assessments:

    • Loss on Drying (LOD): Determines the percentage of volatile matter (primarily water and residual solvents).

    • Residue on Ignition (ROI) / Sulfated Ash: Quantifies the amount of inorganic impurities.

The final, qualified purity of the reference standard is then calculated by taking into account the results from all these tests (mass balance approach).

Comparison of Analytical Methods for Quantification

Once the reference standard is qualified, it can be used to develop and validate a quantitative analytical method. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

G cluster_0 Analytical Method Comparison cluster_1 HPLC-UV Attributes cluster_2 GC-MS Attributes cluster_3 qNMR Attributes Analyte 2-Chloro-7-methylquinazolin-4(3H)-one HPLC HPLC-UV Analyte->HPLC High Versatility GCMS GC-MS Analyte->GCMS High Specificity NMR qNMR Analyte->NMR Absolute Quantification (if CRM available) HPLC_Pro1 Pro: Robust & Widely Available HPLC->HPLC_Pro1 HPLC_Pro2 Pro: Good for Non-volatile Compounds HPLC->HPLC_Pro2 HPLC_Con1 Con: Moderate Sensitivity HPLC->HPLC_Con1 GCMS_Pro1 Pro: High Sensitivity & Specificity (MS) GCMS->GCMS_Pro1 GCMS_Con1 Con: Requires Volatility & Thermal Stability GCMS->GCMS_Con1 GCMS_Con2 Con: Potential for On-column Degradation GCMS->GCMS_Con2 NMR_Pro1 Pro: Primary Method (No CRM needed for analyte) NMR->NMR_Pro1 NMR_Con1 Con: Lower Sensitivity NMR->NMR_Con1 NMR_Con2 Con: Requires High Purity Internal Standard NMR->NMR_Con2

Caption: Comparison of key analytical techniques for the quantification of 2-Chloro-7-methylquinazolin-4(3H)-one.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Recommendation: The most versatile and recommended technique for routine analysis in a drug development setting.

ParameterRecommended ConditionsRationale
Column C18, 2.1 x 100 mm, 2.7 µm (or similar)Provides good retention and resolution for moderately polar compounds. Smaller particle sizes improve efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape in reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 10 minutesA gradient elution is necessary to ensure elution of the analyte and any potential impurities with different polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Temperature 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Detection Diode Array Detector (DAD)Allows for the monitoring of multiple wavelengths and the assessment of peak purity.

Supporting Experimental Data (Hypothetical): A validation study for the HPLC-UV method should demonstrate linearity (R² > 0.999), accuracy (recovery between 98-102%), precision (RSD < 2%), and a limit of quantification (LOQ) suitable for the intended application.

Gas Chromatography-Mass Spectrometry (GC-MS)

Recommendation: A powerful tool for confirmation of identity and for the analysis of volatile impurities. However, its suitability for the quantitative analysis of 2-Chloro-7-methylquinazolin-4(3H)-one needs to be carefully evaluated due to the compound's polarity and thermal stability.

ParameterRecommended ConditionsRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column.
Inlet Split/Splitless, 280 °CSplitless injection is preferred for higher sensitivity.
Oven Program 150 °C (1 min), ramp at 20 °C/min to 300 °C (5 min)A starting point for method development; needs to be optimized to ensure good peak shape without degradation.
MS Detector Electron Ionization (EI), Selected Ion Monitoring (SIM)SIM mode provides higher sensitivity and selectivity for quantitative analysis.

Causality Behind Experimental Choices: The high inlet and oven temperatures required for GC analysis can potentially lead to the degradation of thermally labile compounds. Therefore, a thorough evaluation of the analyte's thermal stability is a prerequisite for adopting GC-MS as the primary quantitative method.

Conclusion and Best Practices

The accurate analysis of 2-Chloro-7-methylquinazolin-4(3H)-one is achievable despite the current lack of commercially available certified reference materials. The key to reliable data lies in the rigorous in-house qualification of the available reference standard.

  • Prioritize In-House Qualification: Never assume the purity stated by the supplier for a non-certified material. A comprehensive qualification using orthogonal analytical techniques (NMR, MS, HPLC, GC) is essential.

  • HPLC-UV as the Workhorse: For routine quantitative analysis, a validated, stability-indicating HPLC-UV method is the most robust and practical choice.

  • Use GC-MS for Confirmation and Impurity Profiling: GC-MS is invaluable for confirming the identity of the main peak and for identifying and quantifying any volatile impurities that may not be detected by HPLC.

  • Thorough Documentation: Maintain a detailed qualification report for the in-house reference standard, including all raw data and calculations. This documentation is critical for ensuring data traceability and for regulatory submissions.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a solid analytical foundation for their work with 2-Chloro-7-methylquinazolin-4(3H)-one, ensuring the generation of high-quality, reproducible, and defensible data.

References

  • Mischenko, et al. (2020). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration. [Link]

  • Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Analytical Letters. [Link]

  • Al-Suwaidan, et al. (2014). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry. [Link]

  • Royal Society of Chemistry. (2015). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. RSC Advances. [Link]

  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]

  • MDPI. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-methylquinazolin-4(3H)-one
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